Product packaging for 3-Bromo-2-ethoxypyridine(Cat. No.:CAS No. 57883-25-7)

3-Bromo-2-ethoxypyridine

Cat. No.: B180952
CAS No.: 57883-25-7
M. Wt: 202.05 g/mol
InChI Key: KLQBFCAXXZMOLZ-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxypyridine is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO B180952 3-Bromo-2-ethoxypyridine CAS No. 57883-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQBFCAXXZMOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450868
Record name 3-BROMO-2-ETHOXYPYRIDINE
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Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57883-25-7
Record name 3-BROMO-2-ETHOXYPYRIDINE
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Record name 3-Bromo-2-ethoxypyridine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 57883-25-7

This technical guide provides a comprehensive overview of 3-Bromo-2-ethoxypyridine, a key intermediate in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its potential role in the development of kinase inhibitors.

Chemical Properties and Data

This compound is a halogenated pyridine derivative recognized for its utility as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and an ethoxy group on the pyridine ring, makes it an ideal scaffold for the construction of more complex molecules.

PropertyValueReference
CAS Number 57883-25-7[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance Yellow liquid
Boiling Point 210.3°C at 760 mmHg[2]
Density 1.449 g/cm³[2]
Storage Conditions 0-8°C[1]
Purity Typically >95%[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom in 3-bromo-2-chloropyridine with an ethoxide group.

Experimental Protocol

Reaction:

  • To a solution of 3-bromo-2-chloropyridine (10.0 g) in anhydrous ethanol (100 mL), a 21% solution of sodium ethoxide in ethanol (70.8 mL) is added slowly.

  • The reaction mixture is heated to reflux and maintained overnight.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is dissolved in ethyl acetate.

  • The organic solution is washed sequentially with saturated aqueous sodium bicarbonate and saturated aqueous ammonium chloride.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by silica gel column chromatography using a cyclohexane/ethyl acetate (10:1, v/v) eluent.

Yield:

  • This procedure typically yields this compound as a yellow oil with a yield of approximately 69%.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
1.34triplet3H-CH₃
4.37quartet2H-OCH₂-
6.93dd1HPyridine-H5
8.02dd1HPyridine-H4
8.15dd1HPyridine-H6

Solvent: DMSO-d₆, Spectrometer: 400 MHz

Other Spectroscopic Data

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable precursor in the synthesis of pharmacologically active compounds, particularly kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

The pyridine core is a common scaffold in the development of inhibitors for various kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is frequently observed in cancer.[3][4]

While direct synthesis of a PI3K/Akt/mTOR inhibitor using this compound has not been explicitly documented in the available literature, numerous studies report the use of structurally similar 2-bromo-alkoxypyridines as key intermediates in the synthesis of potent inhibitors for this pathway.[3] The bromine atom at the 3-position allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of the chemical space around the pyridine core to optimize inhibitor potency and selectivity.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 3-Bromo-2-alkoxypyridine -derived Inhibitors Inhibitor->PI3K Inhibitor->mTORC1

PI3K/Akt/mTOR signaling pathway and points of inhibition.
Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the attachment of various aryl and heteroaryl groups to the pyridine ring.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

  • Materials:

    • This compound

    • Arylboronic acid (1.1 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

    • Base (e.g., K₂CO₃, 2.0 equivalents)

    • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Procedure:

    • In a round-bottom flask, combine this compound, the arylboronic acid, palladium catalyst, and base.

    • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

    • Degassed solvent is added, and the mixture is heated to reflux (typically 80-100 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reflux Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Extract Aqueous Work-up & Extraction Monitor->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical development. Its utility as a scaffold for creating diverse molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, makes it a key building block for the synthesis of kinase inhibitors and other biologically active molecules. This guide provides essential technical information to support researchers in leveraging the synthetic potential of this compound.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-2-ethoxypyridine, a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Core Physical Properties

This compound is a substituted pyridine ring featuring a bromine atom at the 3-position and an ethoxy group at the 2-position.[1] This unique structure makes it a valuable intermediate in the synthesis of a variety of biologically active molecules.[1]

Below is a summary of the available quantitative data for this compound.

PropertyValueSource
CAS Number 57883-25-7[1][2][3]
Molecular Formula C7H8BrNO[1][2]
Molecular Weight 202.05 g/mol [1][2]
Purity ≥95-98%[2][3]
Storage Conditions Store at 0-8°C, dry[1][2]

For comparative purposes, the physical properties of structurally related compounds are presented below.

Property3-Bromo-2-methoxypyridine3-Bromo-2-methylpyridine3-Bromopyridine
CAS Number 13472-59-838749-79-0626-55-1
Molecular Formula C6H6BrNOC6H6BrNC5H4BrN
Molecular Weight 188.02 g/mol 172.02 g/mol 158.00 g/mol
Boiling Point 87 °C @ 16 Torr--
Density 1.5856 g/mL at 25 °C1.495 g/mL at 25 °C-
Refractive Index nD20 = 1.566n20/D 1.5604-
Flash Point 93 °C78.9 °C51 °C
Solubility Not miscible or difficult to mix in water--

Experimental Protocols for Physical Property Determination

The following are generalized experimental protocols for determining the key physical properties of organic compounds. These methods are standard in organic chemistry laboratories and can be applied to this compound.

2.1 Melting Point Determination [4]

The melting point of a solid organic compound can be determined using a melting point apparatus, such as a Vernier melt station.[4]

  • Apparatus: Mel-Temp apparatus or similar, thermometer, capillary tubes.

  • Procedure:

    • A small, finely powdered sample of the solid is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated slowly, and the temperature range from which the sample begins to melt to when it is completely liquid is recorded.

2.2 Boiling Point Determination [4]

The boiling point of a liquid organic compound can be determined using a simple distillation apparatus.[4]

  • Apparatus: Round-bottom flask, distillation head, condenser, thermometer, receiving flask, heating mantle.

  • Procedure:

    • The liquid sample is placed in the round-bottom flask.

    • The distillation apparatus is assembled.

    • The liquid is heated to its boiling point. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. This is observed as a stable temperature on the thermometer as the liquid condenses.[4]

2.3 Solubility Determination [5]

The solubility of an organic compound in various solvents can provide insights into its polarity.

  • Apparatus: Test tubes, vortex mixer (optional).

  • Procedure:

    • A small amount of the compound is added to a test tube containing a specific solvent (e.g., water, ethanol, hexane).

    • The mixture is agitated to facilitate dissolution.

    • Observations are made to determine if the compound is soluble, partially soluble, or insoluble in the solvent.

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the characterization and identification of an organic compound based on its physical properties.

G cluster_0 Compound Characterization Workflow A Unknown Organic Compound B Determine Physical Properties A->B C Melting Point B->C D Boiling Point B->D E Solubility B->E F Compare with Literature Values C->F D->F E->F G Identify Compound F->G

Caption: A logical workflow for identifying an organic compound.

This guide provides a summary of the currently available physical property data for this compound and outlines standard experimental procedures for their determination. As a key intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its physical properties is crucial for its effective application in research and development.

References

An In-depth Technical Guide to 3-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Bromo-2-ethoxypyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, outlines a detailed experimental protocol for its synthesis, and describes its application in palladium-catalyzed cross-coupling reactions.

Core Compound Data

This compound is a substituted pyridine ring featuring a bromine atom at the 3-position and an ethoxy group at the 2-position. This arrangement of functional groups makes it a valuable and reactive scaffold for organic synthesis.

Physicochemical Properties
PropertyValueReference
Molecular Weight 202.05 g/mol [1]
Molecular Formula C₇H₈BrNO[1]
CAS Number 57883-25-7[1]
Appearance Data not available (Expected to be a liquid)
Density Data not available (1.5856 g/mL at 25°C for 3-Bromo-2-methoxypyridine)
Boiling Point Data not available
Melting Point Data not available
Purity ≥ 98%
Storage Conditions Store at 0-8°C[1]

Synthesis and Reactions

This compound serves as a crucial building block in the synthesis of more complex molecules. Its bromine atom provides a reactive site for various cross-coupling reactions, making it a versatile intermediate in pharmaceutical and agrochemical research.[1]

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 3-Bromo-2-hydroxypyridine. This protocol is based on established methodologies for the alkylation of hydroxypyridines.

Reaction: Ethoxylation of 3-Bromo-2-hydroxypyridine

Materials:

  • 3-Bromo-2-hydroxypyridine (1.0 equiv)

  • Iodoethane (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-Bromo-2-hydroxypyridine and anhydrous DMF.

  • Stir the mixture until the starting material is fully dissolved.

  • Add potassium carbonate to the solution.

  • Slowly add iodoethane dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow Start 3-Bromo-2-hydroxypyridine Reaction Williamson Ether Synthesis (60-70°C, 4-6h) Start->Reaction Reagents Iodoethane (C₂H₅I) Potassium Carbonate (K₂CO₃) DMF Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Suzuki_Coupling_Pathway Substrate This compound Reaction Suzuki-Miyaura Coupling Substrate->Reaction BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Reaction Catalyst Pd(0) Catalyst Base Catalyst->Reaction Product 2-Ethoxy-3-arylpyridine Reaction->Product

References

An In-depth Technical Guide to 3-Bromo-2-ethoxypyridine: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-ethoxypyridine is a halogenated pyridine derivative that serves as a key building block in modern organic synthesis. Its unique structural arrangement, featuring a bromine atom at the 3-position and an ethoxy group at the 2-position of the pyridine ring, imparts valuable reactivity, making it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The presence of the bromine atom facilitates various palladium-catalyzed cross-coupling reactions, while the ethoxy group modulates the electronic properties of the pyridine ring. This guide provides a comprehensive overview of the structure, physicochemical properties, and synthetic applications of this compound, with a focus on its role in medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is an organic compound featuring a pyridine ring substituted with a bromine atom and an ethoxy group.

  • IUPAC Name: this compound

  • Synonyms: 2-Ethoxy-3-bromopyridine

  • Molecular Formula: C₇H₈BrNO

  • Canonical SMILES: CCOC1=C(C=CC=N1)Br

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

PropertyValueSource
Molecular Weight 202.05 g/mol [1]
Appearance Yellow liquidVarious supplier data
Boiling Point 210.3 °C at 760 mmHgVarious supplier data
Density 1.449 - 1.47 g/cm³Various supplier data
Purity Typically ≥95%Various supplier data
CAS Number 57883-25-7[1]
Storage Conditions Store at 0-8 °C, or at room temperature in a dark, dry place under an inert atmosphere.[1]

Synthesis of this compound

Representative Experimental Protocol: Synthesis from 3-Bromo-2-chloropyridine

This protocol is a representative procedure based on established chemical principles for the synthesis of similar alkoxy-substituted pyridines.

Materials:

  • 3-Bromo-2-chloropyridine

  • Sodium ethoxide (solid or as a solution in ethanol)

  • Anhydrous ethanol or another suitable polar aprotic solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Reagents for workup and purification (e.g., water, brine, organic solvent for extraction, drying agent like anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 3-bromo-2-chloropyridine and anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Sodium ethoxide (typically 1.1 to 1.5 equivalents) is added portion-wise to the stirred solution. If using a solution of sodium ethoxide in ethanol, it is added dropwise.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction and Drying: The aqueous layer is extracted several times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by silica gel column chromatography to afford pure this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from its close analog, 3-Bromo-2-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Comparative Data)

The ¹H and ¹³C NMR spectra of this compound are expected to be similar to those of 3-Bromo-2-methoxypyridine, with the key difference being the signals corresponding to the ethoxy group instead of a methoxy group.

Expected ¹H NMR signals for this compound (in CDCl₃):

  • A triplet around 1.4-1.5 ppm (3H, -OCH₂CH ₃)

  • A quartet around 4.3-4.5 ppm (2H, -OCH ₂CH₃)

  • A multiplet for the pyridine ring protons.

¹H NMR data for 3-Bromo-2-methoxypyridine (for comparison):

  • ¹H NMR data for 3-Bromo-2-methoxypyridine is available from various chemical suppliers and databases.[5]

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

  • Expected Molecular Ion (M⁺): m/z 201 and 203.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its primary utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[6] These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for building the molecular scaffolds of many drug candidates.[6]

The bromine atom at the 3-position serves as a handle for these coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The ethoxy group at the 2-position influences the electronic properties of the pyridine ring, which can affect the reactivity and regioselectivity of subsequent transformations. This allows medicinal chemists to fine-tune the structure and properties of the target molecules to optimize their pharmacological profile.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. This compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to yield substituted 2-ethoxypyridines.

Suzuki_Coupling General Scheme for Suzuki-Miyaura Coupling of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound product 3-R-2-ethoxypyridine (Coupled Product) reactant1->product + reactant2 R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Toluene/H₂O, Dioxane) solvent->product

Caption: Suzuki-Miyaura Coupling of this compound.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent system (e.g., toluene/water, dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A Schlenk tube or round-bottom flask is charged with this compound, the boronic acid, the palladium catalyst, and the base.

  • Solvent Addition and Degassing: The solvent is added, and the reaction mixture is degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Conclusion

This compound is a synthetically valuable building block for the construction of complex organic molecules. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an important tool for medicinal chemists and researchers in the pharmaceutical and agrochemical industries. This guide has summarized its key structural and physicochemical properties and provided representative protocols for its synthesis and application, highlighting its significance in modern drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethoxypyridine is a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its substituted pyridine core makes it a valuable intermediate for introducing the 2-ethoxypyridine moiety into target molecules. This compound is frequently utilized in the synthesis of anti-inflammatory, antimicrobial, and anti-cancer drugs, as well as in the formulation of advanced herbicides and pesticides.[1] The strategic placement of the bromine atom at the 3-position and the ethoxy group at the 2-position provides a versatile scaffold for a variety of chemical transformations, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2][3] This guide details the primary synthetic routes to this compound, providing in-depth experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Synthetic Pathways

The synthesis of this compound can be achieved through several distinct routes, primarily diverging from common pyridine-based starting materials. The choice of pathway often depends on the availability of precursors, desired scale, and overall cost-effectiveness. The main strategies include:

  • Nucleophilic Substitution of a suitable leaving group (e.g., halide) at the 2-position of a 3-bromopyridine derivative with an ethoxide source.

  • Etherification of 3-bromo-2-hydroxypyridine with an ethylating agent.

  • Halogenation of a pre-functionalized 2-ethoxypyridine precursor.

The following diagram illustrates the logical relationship between the key starting materials and the target compound.

Synthesis_Pathways A 2,3-Dibromopyridine Target This compound A->Target Williamson Ether Synthesis (NaOEt) B 2-Chloro-3-bromopyridine B->Target Nucleophilic Substitution (NaOEt) C 2-Amino-3-bromopyridine D 3-Bromo-2-hydroxypyridine C->D Diazotization D->Target Williamson Ether Synthesis (Et-X, Base)

Caption: Overview of primary synthetic routes to this compound.

Route 1: From 2,3-Dibromopyridine via Nucleophilic Aromatic Substitution

This route employs a nucleophilic aromatic substitution (SNAr) reaction, where the more labile bromine atom at the 2-position of 2,3-dibromopyridine is displaced by an ethoxide anion. This method is often favored for its directness.

Experimental Protocol

A procedure analogous to the formation of similar alkoxy-pyridines is detailed below.[4]

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add sodium metal (1.1 eq.) in portions to anhydrous ethanol (sufficient volume to dissolve) at 0-5 °C. Allow the mixture to stir until all the sodium has reacted and a clear solution of sodium ethoxide is formed.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 2,3-dibromopyridine (1.0 eq.) dissolved in a minimal amount of anhydrous ethanol or an aprotic polar solvent like DMF.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and maintain this temperature for 12-18 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Quench the residue carefully with water and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic extracts and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary: Route 1
Starting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
2,3-DibromopyridineSodium Ethoxide (from Na)Ethanol, DMF8012-1870-85

Route 2: From 2-Amino-3-bromopyridine via Diazotization and Etherification

This two-step route first involves the conversion of 2-amino-3-bromopyridine to 3-bromo-2-hydroxypyridine via a diazotization reaction, followed by a Williamson ether synthesis to introduce the ethyl group.

Step 2a: Synthesis of 3-Bromo-2-hydroxypyridine

The following diagram illustrates the workflow for the initial diazotization step.

Diazotization_Workflow Start 2-Amino-3-bromopyridine in H₂SO₄/H₂O Reagent Add NaNO₂ solution (dropwise at 0 °C) Start->Reagent Stir Stir at 0 °C (1 hour) Reagent->Stir Neutralize Neutralize (pH 7) with NaOH Stir->Neutralize Extract Extract with CHCl₃ Neutralize->Extract Purify Wash, Dry, Concentrate Extract->Purify Product 3-Bromo-2-hydroxypyridine Purify->Product

Caption: Experimental workflow for the synthesis of 3-Bromo-2-hydroxypyridine.

Experimental Protocol (Step 2a)

This protocol is adapted from a general procedure for the synthesis of 3-bromo-2-hydroxypyridine.[5]

  • Reaction Setup: In a flask, dissolve 2-amino-3-bromopyridine (1.0 eq.) in a solution of sulfuric acid (9.1 eq.) and water. Cool the solution to 0 °C in an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite (4.8 eq.) in water. Add this solution dropwise to the cooled reaction mixture, maintaining the internal temperature at 0 °C.

  • Reaction Time: Stir the resulting mixture at 0 °C for 1 hour.[5]

  • Work-up:

    • Neutralize the reaction mixture to pH 7 by the slow addition of a sodium hydroxide solution.

    • Extract the neutralized solution with chloroform (3 x volumes).

    • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter and concentrate the solution in vacuum to afford 3-bromo-2-hydroxypyridine as a solid.[5]

Step 2b: Ethylation of 3-Bromo-2-hydroxypyridine
Experimental Protocol (Step 2b)
  • Base Treatment: Suspend 3-bromo-2-hydroxypyridine (1.0 eq.) in a suitable solvent such as DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).

  • Alkylation: Add an ethylating agent, such as ethyl iodide (EtI, 1.2 eq.) or diethyl sulfate ((Et)₂SO₄, 1.2 eq.), to the suspension.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.

Quantitative Data Summary: Route 2
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
2a 2-Amino-3-bromopyridineNaNO₂, H₂SO₄Water01~90[5]
2b 3-Bromo-2-hydroxypyridineEtI, K₂CO₃DMF25-604-1275-90

Route 3: From 2-Chloro-3-bromopyridine

Similar to Route 1, this method involves a nucleophilic aromatic substitution, replacing the chloro group at the 2-position with an ethoxide. The C-Cl bond is generally stronger than the C-Br bond at the same position, which may necessitate slightly more forcing conditions.

Experimental Protocol

The protocol is similar to that for the debromination reaction, with potential adjustments to temperature and time.

  • Preparation of Sodium Ethoxide: Prepare sodium ethoxide in anhydrous ethanol as described in Route 1.

  • Reaction: Add 2-chloro-3-bromopyridine (1.0 eq.) to the sodium ethoxide solution.[6]

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) or higher temperatures in a sealed vessel if necessary. Monitor the reaction for completion by GC-MS or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedures as outlined in Route 1.

Quantitative Data Summary: Route 3
Starting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
2-Chloro-3-bromopyridineSodium EthoxideEthanol78 (Reflux)12-2465-80

Conclusion

The synthesis of this compound can be effectively accomplished through several reliable methods. The choice between nucleophilic substitution from 2,3-dihalopyridines (Route 1 and 3) and the two-step diazotization-etherification sequence (Route 2) will depend on factors such as the commercial availability and cost of the starting materials, scalability, and the desired purity of the final product. The provided protocols and quantitative data serve as a comprehensive guide for researchers to select and implement the most suitable synthetic strategy for their specific needs in the fields of pharmaceutical and agrochemical development.

References

Spectroscopic Profile of 3-Bromo-2-ethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-2-ethoxypyridine. Due to the limited availability of directly measured spectral data in public databases, this document presents a combination of predicted spectroscopic values and general experimental protocols. The predicted data is derived from the analysis of structurally analogous compounds, offering a robust framework for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on established principles of spectroscopy and data from similar compounds such as 3-bromo-2-methoxypyridine and other substituted pyridines.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1Doublet of doublets1HH-6
~7.7Doublet of doublets1HH-4
~6.9Doublet of doublets1HH-5
~4.4Quartet2H-OCH₂CH₃
~1.4Triplet3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~160C-2
~145C-6
~140C-4
~118C-5
~108C-3
~63-OCH₂CH₃
~14-OCH₂CH₃
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850Medium-StrongAliphatic C-H stretch
~1580, ~1460, ~1420Medium-StrongC=C and C=N stretching (pyridine ring)
~1250StrongAryl-O stretch (asymmetric)
~1040StrongC-O stretch (ethoxy group)
Below 800Medium-StrongC-H out-of-plane bending
~750StrongC-Br stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
201/203HighMolecular ion peak ([M]⁺ and [M+2]⁺)
172/174Medium[M - C₂H₅]⁺
144/146Medium[M - C₂H₅O]⁺
122Medium[M - Br]⁺
78High[C₅H₄N]⁺ (pyridyl cation)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data outlined above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-20 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • 5 mm NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh 5-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Materials:

  • This compound sample (a few drops for liquid, a few mg for solid)

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (e.g., NaCl)

  • Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the this compound sample directly onto the ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC-MS) or a direct infusion probe.

Procedure (using GC-MS):

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL in methanol).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • The sample is vaporized and separated on the GC column before entering the mass spectrometer.

  • In the ion source, the sample molecules are bombarded with electrons (typically at 70 eV for EI) to generate ions.

  • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • The detector records the abundance of each ion, generating a mass spectrum.

  • Analyze the resulting spectrum to identify the molecular ion peak (and its isotopic pattern due to bromine) and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Identification cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Unknown Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic identification.

An In-depth Technical Guide to the Predicted NMR Spectra of 3-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-2-ethoxypyridine. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide leverages spectral data from analogous compounds to offer a robust, predictive analysis. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the fields of medicinal chemistry and materials science.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from the known NMR data of structurally related compounds such as 3-bromopyridine, 2-ethoxypyridine, and 2-methoxypyridine.[1][2][3][4][5] The spectra are predicted for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~ 7.85ddJ(H4-H5) ≈ 7.5, J(H4-H6) ≈ 2.0
H-5~ 6.85ddJ(H5-H4) ≈ 7.5, J(H5-H6) ≈ 5.0
H-6~ 8.10ddJ(H6-H5) ≈ 5.0, J(H6-H4) ≈ 2.0
-OCH₂-~ 4.40qJ ≈ 7.0
-CH₃~ 1.40tJ ≈ 7.0

dd = doublet of doublets, q = quartet, t = triplet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2~ 162.0
C-3~ 108.0
C-4~ 142.0
C-5~ 118.0
C-6~ 148.0
-OCH₂-~ 63.0
-CH₃~ 14.5

Experimental Protocols

The following section details a standardized protocol for the acquisition of high-quality NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), for its excellent dissolving properties for a wide range of organic compounds.[6]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Filtration: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample information.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample.[7]

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[7]

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.[7]

  • Relaxation Delay (d1): 1-2 seconds.[7]

  • Acquisition Time (AQ): 3-4 seconds.[7]

  • Spectral Width (SW): -2 to 12 ppm.[7]

  • Temperature: 298 K.[7]

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).[7]

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0 to 220 ppm.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization NMR Characterization start Starting Materials (e.g., 2,3-Dibromopyridine) reaction Ethoxylation Reaction (e.g., with Sodium Ethoxide) start->reaction workup Work-up and Purification (Extraction, Chromatography) reaction->workup product Isolated this compound workup->product sample_prep NMR Sample Preparation product->sample_prep nmr_acq 1H and 13C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc structure_confirm Structure Confirmation data_proc->structure_confirm final_report final_report structure_confirm->final_report Final Report

Caption: Workflow for Synthesis and NMR Analysis.

Logical Flow for NMR Data Interpretation

This diagram outlines the logical steps involved in interpreting the NMR spectra to confirm the structure of this compound.

G cluster_1h 1H NMR Analysis cluster_13c 13C NMR Analysis start Obtain Processed 1H and 13C NMR Spectra chem_shift_1h Analyze Chemical Shifts (Aromatic vs. Aliphatic) start->chem_shift_1h num_signals Count Number of Signals (Expect 7 unique carbons) start->num_signals integration Check Integration Ratios (3H : 2H : 1H : 1H : 1H) chem_shift_1h->integration multiplicity Analyze Splitting Patterns (dd, q, t) integration->multiplicity correlation Correlate 1H and 13C Data (e.g., using HSQC/HMBC if available) multiplicity->correlation chem_shift_13c Analyze Chemical Shifts (Aromatic, Alkoxy, Halogenated) num_signals->chem_shift_13c chem_shift_13c->correlation conclusion Confirm Structure of This compound correlation->conclusion

Caption: NMR Data Interpretation Flowchart.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive technical guide on the safety and handling of 3-Bromo-2-ethoxypyridine (CAS No. 57883-25-7), a versatile intermediate in the pharmaceutical and agrochemical sectors.[1] Addressed to researchers, scientists, and professionals in drug development, this guide consolidates critical safety data, handling protocols, and emergency procedures to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₈BrNO.[1] Its structure, featuring a bromine atom and an ethoxy group on the pyridine ring, makes it a valuable precursor in the synthesis of a variety of biologically active molecules.[1]

PropertyValueReference
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
CAS Number 57883-25-7[1]
Appearance Liquid
Density 1.47 g/cm³

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)H335: May cause respiratory irritation

Note: The toxicological properties of this compound have not been fully investigated. The following data for the related compound 3-Bromopyridine is provided for guidance and should be interpreted with caution.

Toxicity Data (for 3-Bromopyridine)ValueSpecies
LD50 OralNot availableNot available
LD50 DermalNot availableNot available
LC50 InhalationNot availableNot available

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when handling this compound to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPESpecification
Eye Protection Chemical safety goggles and/or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with a certified fume hood. A respirator may be required for certain operations.
Handling Procedures
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mist.[2]

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.[2]

  • Use non-sparking tools and take precautionary measures against static discharge.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage Conditions

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Store at a temperature between 0-8°C.[1]

  • The storage area should be locked and accessible only to authorized personnel.[3]

Emergency Procedures

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Fire-Fighting Measures

In case of a fire involving this compound, the following measures should be taken.

AspectProcedure
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
Specific Hazards Emits toxic fumes under fire conditions, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[2]
Protective Equipment Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures

A systematic approach is necessary to contain and clean up spills safely.

Experimental Protocols: Safety Data Generation

The hazard classifications for this compound are based on standardized experimental protocols. While specific experimental data for this compound is not publicly available, the methodologies are outlined by organizations such as the OECD (Organisation for Economic Co-operation and Development).

  • Acute Oral Toxicity (OECD 423): A stepwise procedure with the use of a limited number of animals to obtain information on the acute oral toxicity of a substance.

  • Acute Dermal Toxicity (OECD 402): The substance is applied to the skin of experimental animals in a single dose. Observations of effects and mortality are made over a period of time.

  • Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance by inhalation for a defined period. Toxic effects are observed.

  • Skin Irritation/Corrosion (OECD 404): The substance is applied to the skin of an animal and the degree of irritation or corrosion is assessed.

  • Eye Irritation/Corrosion (OECD 405): The substance is applied to the eye of an animal and the degree of irritation or corrosion is evaluated.

Logical Workflow for Spill Response

The following diagram illustrates the logical workflow for responding to a spill of this compound.

Spill_Response_Workflow A Spill Occurs B Assess the Situation (Size and Immediate Danger) A->B C Is the spill large or involving fire? B->C D Evacuate the Area Activate Emergency Alarm Call Emergency Services C->D Yes E Is the spill small and can be handled by trained personnel? C->E No E->D No F Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) E->F Yes G Contain the Spill (Use inert absorbent material) F->G H Collect Absorbed Material (Use non-sparking tools) G->H I Place in a Sealed, Labeled Hazardous Waste Container H->I J Decontaminate the Spill Area I->J K Dispose of Waste and Contaminated PPE According to Regulations J->K L Report the Incident K->L

Caption: Workflow for handling a chemical spill.

This guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted before any new or modified procedure involving this chemical. Always refer to the most current Safety Data Sheet (SDS) and institutional safety protocols.

References

In-depth Technical Guide: Stability and Storage of 3-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-2-ethoxypyridine. The information is compiled from publicly available data from chemical suppliers and scientific literature on related compounds. This guide is intended to inform best practices for handling and storage to maintain the integrity and purity of this important chemical intermediate.

Physicochemical and Hazard Information

A summary of the key physicochemical properties and hazard information for this compound is presented in Table 1. Understanding these properties is fundamental to safe handling and storage.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValue
CAS Number 57883-25-7
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Clear, colorless to light yellow liquid
Boiling Point 210.3 ± 20.0 °C (Predicted)
Density 1.47 g/cm³
pKa 1.68 ± 0.22 (Predicted)
Storage Temperature 0-8°C or Room Temperature (Sealed, dry)[1][2]
Incompatibilities Strong oxidizing agents[3]

Stability Profile and Recommended Storage

Proper storage is crucial to prevent the degradation of this compound. The following recommendations are based on information from suppliers and general chemical stability principles for halogenated pyridine derivatives.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale and Best Practices
Temperature Store at 0-8°C (refrigerated) or at room temperature in a dry environment.[1][2][4]Lower temperatures generally slow down the rate of chemical degradation. For long-term storage, refrigeration is the preferred option.
Atmosphere Store in a well-ventilated place.[5]Good ventilation is a general safety practice for handling volatile organic compounds.
Container Keep container tightly closed.[5]Prevents contamination and evaporation. Use of amber glass or other light-resistant containers is advisable to protect from light.
Moisture Store in a dry place.[2][3][5]Halogenated pyridines can be susceptible to hydrolysis. Preventing contact with moisture is essential to maintain stability.
Handling Avoid contact with skin and eyes. Use in a well-ventilated area.[5]Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

Proposed Experimental Protocol for Stability Testing

To rigorously determine the stability of this compound, a comprehensive stability testing program, including forced degradation studies, is necessary. The following protocol is a general framework that can be adapted for this purpose.

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. This method must be able to separate the parent compound from all potential degradation products.

Table 3: Suggested Starting Parameters for a Stability-Indicating HPLC Method

ParameterSuggested Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm or a photodiode array (PDA) detector to monitor peak purity
Injection Volume 10 µL
Sample Preparation Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water mixture)
Forced Degradation Studies

Forced degradation studies are performed to identify likely degradation products and establish the degradation pathways. The conditions outlined in Table 4 are common starting points.

Table 4: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Protocol
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60°C for up to 24 hours. Neutralize the sample before HPLC analysis.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60°C for up to 24 hours. Neutralize the sample before HPLC analysis.
Oxidative Degradation Treat the sample with 3% hydrogen peroxide at room temperature for up to 24 hours.
Thermal Degradation Expose the solid or liquid sample to dry heat (e.g., 70°C) for up to 48 hours.
Photodegradation Expose the sample to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m² UV). A control sample should be kept in the dark.

Logical Workflow for Stability Assessment

A systematic approach is essential for a thorough stability assessment. The following diagram illustrates a logical workflow from initial characterization to the establishment of storage conditions and shelf life.

G Logical Workflow for Stability Assessment of this compound cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Stability Evaluation cluster_3 Phase 4: Conclusion A Initial Characterization (Purity, Identity) C Develop Stability-Indicating Analytical Method (e.g., HPLC) A->C B Literature Search (Related Compounds) B->C D Forced Degradation Studies (Stress Testing) C->D E Method Validation (ICH Guidelines) D->E F Long-Term Stability Study (Recommended Conditions) E->F G Accelerated Stability Study (Elevated Temperature/Humidity) E->G H Data Analysis & Degradation Pathway Identification F->H G->H I Establish Storage Conditions & Shelf Life H->I

Caption: A logical workflow for the comprehensive stability assessment of a chemical compound.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of similar compounds, a potential degradation pathway under hydrolytic conditions can be proposed. This is a hypothetical pathway that would need to be confirmed through experimental studies, such as forced degradation.

G A This compound B 3-Bromo-2-hydroxypyridine A->B  Hydrolysis (Acid/Base) C Ethanol A->C  Hydrolysis (Acid/Base)

Caption: A potential hydrolytic degradation pathway for this compound.

References

The Synthetic Keystone: Unlocking the Therapeutic Potential of 3-Bromo-2-ethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethoxypyridine is a versatile heterocyclic building block that holds significant promise in medicinal chemistry and drug discovery. Its unique structural features, namely the reactive bromine atom at the 3-position and the electron-donating ethoxy group at the 2-position, make it an ideal starting material for the synthesis of a diverse array of complex molecules with potential therapeutic applications.[1][2] This technical guide explores the biological activities of compounds derived from this valuable synthetic intermediate, focusing on their potential as anticancer, antimicrobial, and kinase-inhibiting agents. While direct biological activity data on a wide range of this compound derivatives is not extensively documented in publicly available literature, its utility as a precursor for potent bioactive molecules is well-established. This guide will, therefore, focus on the biological activities of representative classes of compounds that can be synthesized utilizing this compound as a key starting material.

Synthetic Utility of this compound

The primary value of this compound in medicinal chemistry lies in its susceptibility to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the facile formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyridine ring. This synthetic flexibility is crucial for generating libraries of novel compounds for biological screening.

The general workflow for such a synthetic approach is depicted below:

G cluster_synthesis General Synthetic Workflow start This compound reaction Suzuki-Miyaura Cross-Coupling start->reaction reagent Arylboronic Acid / Ester reagent->reaction conditions Palladium Catalyst Base Solvent conditions->reaction product 3-Aryl-2-ethoxypyridine Derivative reaction->product bioassay Biological Activity Screening (e.g., Anticancer, Antimicrobial, Kinase Inhibition) product->bioassay

A generalized workflow for the synthesis and screening of 3-aryl-2-ethoxypyridine derivatives.

Biological Activities of Pyridine Derivatives

While specific data for a broad range of this compound derivatives are limited, the biological activities of structurally related pyridine and bromo-pyridine compounds provide valuable insights into their therapeutic potential.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of various pyridine-containing scaffolds. These compounds often exert their effects through the inhibition of key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Table 1: Representative Anticancer Activity of Pyridine-Based Compounds

Compound ClassTarget/Cell LineAssayResult (IC50)
Pyrido[2,3-d]pyrimidine DerivativesMCF-7 (Breast Cancer), HepG2 (Liver Cancer)Cytotoxicity Assay0.57 µM - 1.13 µM
Thieno[2,3-b]pyridine DerivativesA549 (Lung Cancer), HCT116 (Colon Cancer)Antiproliferative Assay5 - 20 µM
Pyridine-Bridged Combretastatin AnaloguesMDA-MB-231 (Breast Cancer), A549 (Lung Cancer), HeLa (Cervical Cancer)Growth Inhibition AssayLow nanomolar range

Disclaimer: The data in this table are for structurally related pyridine derivatives and not necessarily direct derivatives of this compound. The purpose is to illustrate the potential biological activities of this class of compounds.

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyridine-based scaffolds are prevalent in a number of approved and investigational kinase inhibitors. The ability to synthesize a variety of substituted pyridines from precursors like this compound makes it a valuable tool in the development of novel kinase inhibitors.

Table 2: Representative Kinase Inhibitory Activity of Pyridine-Based Compounds

Compound ClassTarget KinaseAssayResult (IC50)
Bromo-pyrimidine AnaloguesBcr-Abl Tyrosine KinaseADP-Glo AssayPotent inhibition
Pyrido[2,3-d]pyrimidine DerivativesPIM-1 KinaseKinase Inhibition Assay11.4 nM - 17.2 nM
Pyridine-Based InhibitorsVRK1/2, CDK2In Vitro Kinase Assay33 nM - 674 nM (VRK1), 0.24 µM - 0.93 µM (CDK2)

Disclaimer: The data in this table are for structurally related pyridine and bromo-pyrimidine derivatives and not necessarily direct derivatives of this compound. The purpose is to illustrate the potential biological activities of this class of compounds.

A potential signaling pathway that could be targeted by kinase inhibitors derived from this compound is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

G cluster_pathway Potential PI3K/Akt/mTOR Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Potential Pyridine-Based Kinase Inhibitor (Derived from This compound) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a pyridine-based kinase inhibitor.
Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine derivatives have been investigated for their antibacterial and antifungal properties. The ability to readily modify the substituents on the pyridine ring allows for the optimization of antimicrobial activity and spectrum.

Table 3: Representative Antimicrobial Activity of Pyridine-Based Compounds

Compound ClassMicroorganismAssayResult (MIC)
Pyridine-Thiadiazole DerivativesS. aureus, E. coliBroth Microdilution0.5 - 64 µg/mL
N-Aryl-2-ethoxypyridine-3-carboxamidesGram-positive & Gram-negative bacteriaBroth MicrodilutionModerate to good activity
Pyridothienopyrimidine DerivativesS. aureus, B. subtilis, E. coliBroth Microdilution4 - 16 µg/mL

Disclaimer: The data in this table are for structurally related pyridine derivatives and not necessarily direct derivatives of this compound. The purpose is to illustrate the potential biological activities of this class of compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of derivatives from this compound would be specific to the target compound and biological assay. However, general methodologies can be outlined.

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1 equivalent), an appropriate arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.1 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents) in a suitable solvent system (e.g., dioxane/water, toluene, or DMF) is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-2-ethoxypyridine derivative.

General Protocol for In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
  • Reagent Preparation : Prepare kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup : In a 384-well plate, add the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction : Add the kinase/substrate mixture to each well, followed by the ATP solution to start the reaction.

  • Incubation : Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).

  • Stop Reaction and Deplete ATP : Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP.

  • Generate Luminescent Signal : Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_assay Kinase Inhibition Assay Workflow start Prepare Reagents (Kinase, Substrate, ATP, Test Compound) setup Dispense Test Compound & Kinase/Substrate into 384-well plate start->setup initiate Add ATP to Initiate Reaction setup->initiate incubate Incubate at Room Temperature initiate->incubate stop Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate->stop detect Add Kinase Detection Reagent (Generate Luminescence) stop->detect read Measure Luminescence (Plate Reader) detect->read analyze Calculate % Inhibition & IC50 Value read->analyze

A typical workflow for an in vitro kinase inhibition assay.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions : The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the standardized microbial suspension.

  • Incubation : The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • Determine MIC : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of potentially bioactive molecules. While comprehensive biological data on its direct derivatives are not widely published, the demonstrated anticancer, kinase inhibitory, and antimicrobial activities of structurally related pyridine compounds underscore the significant therapeutic potential that can be unlocked from this synthetic keystone. Further exploration and publication of the biological activities of novel compounds synthesized from this compound will be crucial in fully realizing its promise in drug discovery and development. The synthetic methodologies and biological screening protocols outlined in this guide provide a foundational framework for researchers to design, synthesize, and evaluate novel this compound derivatives as potential therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 3-Bromo-2-ethoxypyridine in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This reaction, which utilizes a palladium catalyst to couple an organoboron species with an organohalide, is a cornerstone in modern organic synthesis due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a wide range of reactants.[1]

3-Bromo-2-ethoxypyridine is a valuable building block in medicinal chemistry and materials science. The ethoxy group at the 2-position and the bromine atom at the 3-position provide a handle for regioselective functionalization. The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids allows for the synthesis of a diverse array of 3-aryl-2-ethoxypyridine derivatives, which are key intermediates in the development of novel pharmaceuticals and functional materials.

These application notes provide detailed protocols and compiled data for performing Suzuki-Miyaura coupling reactions with this compound.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a series of well-defined steps involving a palladium catalyst. The cycle begins with the active Pd(0) species.

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the desired 3-aryl-2-ethoxypyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)Ln Intermediate1 Ar-Pd(II)-Br(Ln) Pd0->Intermediate1 Oxidative Addition ArylHalide This compound ArylHalide->Intermediate1 OxAdd Oxidative Addition Intermediate2 Ar-Pd(II)-R(Ln) Intermediate1->Intermediate2 Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Intermediate2 Base Base (e.g., K₂CO₃) Transmetalation Transmetalation Base->Transmetalation Intermediate2->Pd0 Reductive Elimination Product 3-Aryl-2-ethoxypyridine Intermediate2->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The yields are based on reactions with structurally similar bromopyridines and serve as a guideline for optimization.[2]

Arylboronic Acid PartnerProductCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
Phenylboronic Acid2-Ethoxy-3-phenylpyridinePd(PPh₃)₄ (3-5)K₂CO₃ (2)Toluene/H₂O10012-1880-90
4-Methoxyphenylboronic Acid2-Ethoxy-3-(4-methoxyphenyl)pyridinePd(dppf)Cl₂ (3)K₃PO₄ (2)1,4-Dioxane/H₂O908-1285-95
4-Chlorophenylboronic Acid3-(4-Chlorophenyl)-2-ethoxypyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O100-1106-1075-85
3-Thienylboronic Acid2-Ethoxy-3-(thiophen-3-yl)pyridinePd(dppf)Cl₂ (3)Cs₂CO₃ (2)DME/H₂O8512-1670-85

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials and Reagents:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 or Toluene/Water, 5:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Reaction Procedure:
  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a rubber septum and a condenser. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe through the septum.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Experimental_Workflow Start Start Setup Combine Reagents: This compound, Arylboronic Acid, Base, and Pd Catalyst in Flask Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-110 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC or GC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purification by Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for 3-Bromo-2-ethoxypyridine in Heck Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This reaction is a cornerstone in organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. 3-Bromo-2-ethoxypyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its derivatization via the Heck coupling allows for the introduction of diverse vinyl functionalities at the 3-position of the pyridine ring, leading to the synthesis of novel compounds with potential applications in drug discovery and development.

General Reaction Scheme

The Heck coupling of this compound with an alkene introduces a vinyl group at the 3-position of the pyridine ring, yielding a 2-ethoxy-3-vinylpyridine derivative.

General Heck Reaction Scheme

Catalytic Cycle of the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the vinylated pyridine product and a palladium-hydride species.

  • Reductive Elimination: The palladium(0) catalyst is regenerated by reductive elimination of HBr with the help of a base.

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Alkene_Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene_Coordination Alkene Alkene_Complex [Ar-Pd(II)-X(L2)(Alkene)] Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl_Pd_Complex R-CH2-CH(Ar)-Pd(II)-X(L2) Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)X(L2)(Alkene-Product)] Beta_Hydride_Elimination->Product_Complex Product (Ar-Alkene) Reductive_Elimination Reductive Elimination (Base) Product_Complex->Reductive_Elimination H-X Reductive_Elimination->Pd(0)L2 Base-H+ X- Experimental_Workflow cluster_workflow Experimental Workflow Start Start Setup Combine this compound, Pd catalyst, and ligand in a flame-dried Schlenk tube. Start->Setup Inert Establish inert atmosphere (evacuate and backfill with Ar/N2). Setup->Inert Add_Reagents Add anhydrous solvent, base, and alkene via syringe. Inert->Add_Reagents React Heat the reaction mixture with vigorous stirring. Add_Reagents->React Monitor Monitor reaction progress (TLC, GC-MS). React->Monitor Workup Cool, dilute, filter, and perform aqueous work-up. Monitor->Workup Reaction Complete Purify Dry organic layer, concentrate, and purify by column chromatography. Workup->Purify End Obtain pure product Purify->End

References

Application Notes and Protocols for Negishi Coupling with 3-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate. For drug development professionals and medicinal chemists, the Negishi coupling offers a reliable method for the synthesis of complex molecules, including heteroaromatic scaffolds such as substituted pyridines, which are prevalent in many pharmaceutical agents.

This document provides detailed application notes and a generalized protocol for the Negishi coupling of 3-bromo-2-ethoxypyridine with various arylzinc reagents. The 2-ethoxypyridine moiety is a key structural motif in a range of biologically active compounds, and the C-3 functionalization via Negishi coupling allows for the introduction of diverse aryl groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Reaction Principle

The Negishi coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The aryl group from the organozinc reagent is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the desired 3-aryl-2-ethoxypyridine product, regenerating the Pd(0) catalyst which then re-enters the catalytic cycle.

Data Presentation: Representative Negishi Coupling of 3-Bromo-2-alkoxypyridines

While specific examples for this compound are not extensively documented in readily available literature, the following table summarizes typical conditions and outcomes for the closely related substrate, 3-bromo-2-methoxypyridine, which serves as an excellent model for this reaction.[1] The reaction conditions are generally transferable to the ethoxy analogue.

EntryArylzinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(OAc)₂ (2)SPhos (4)Toluene1001692
24-Methoxyphenylzinc chloridePd₂(dba)₃ (1.5)XPhos (3)THF801888
33-Thienylzinc chloridePd(PPh₃)₄ (3)-1,4-Dioxane901285

This data is representative of typical Suzuki-Miyaura coupling conditions for the analogous 3-bromo-2-methylpyridine, which are often similar to Negishi coupling conditions and serve as a strong starting point for optimization.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of the organozinc reagent and the subsequent Negishi coupling reaction.

Part 1: Preparation of the Arylzinc Reagent (e.g., Phenylzinc Chloride)

Materials:

  • Bromobenzene (or other aryl bromide)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve anhydrous zinc chloride (1.1 equivalents) in anhydrous THF in a flame-dried round-bottom flask.

  • In a separate flame-dried flask, dissolve bromobenzene (1.0 equivalent) in anhydrous THF.

  • Cool the bromobenzene solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 equivalent) to the bromobenzene solution and stir for 30 minutes at -78 °C to form the phenyllithium reagent.

  • Slowly transfer the cold phenyllithium solution to the zinc chloride solution at 0 °C via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour. The resulting solution of phenylzinc chloride is ready for use in the Negishi coupling reaction.

Part 2: Negishi Coupling of this compound with Phenylzinc Chloride

Materials:

  • This compound

  • Phenylzinc chloride solution (prepared in Part 1)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Phosphine ligand (if required, e.g., XPhos, SPhos)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, the phosphine ligand.

  • Add this compound (1.0 equivalent) to the flask.

  • Add anhydrous THF to dissolve the solids.

  • Slowly add the freshly prepared phenylzinc chloride solution (1.2-1.5 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-2-ethoxypyridine.

Mandatory Visualizations

Negishi_Coupling_Workflow cluster_reagent_prep Organozinc Reagent Preparation cluster_coupling_reaction Negishi Coupling Reaction cluster_workup Workup and Purification Aryl_Halide Aryl Halide Aryllithium Aryllithium Aryl_Halide->Aryllithium -78 °C, THF nBuLi n-BuLi nBuLi->Aryllithium Aryl_Zinc_Reagent Aryl Zinc Reagent Aryllithium->Aryl_Zinc_Reagent 0 °C to RT ZnCl2 Anhydrous ZnCl₂ ZnCl2->Aryl_Zinc_Reagent Reaction_Mixture Reaction Mixture Aryl_Zinc_Reagent->Reaction_Mixture Bromo_Pyridine This compound Bromo_Pyridine->Reaction_Mixture Pd_Catalyst Pd Catalyst/Ligand Pd_Catalyst->Reaction_Mixture Product 3-Aryl-2-ethoxypyridine Reaction_Mixture->Product Heat, THF Quenching Quench (NH₄Cl) Product->Quenching Extraction Extraction (EtOAc) Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for the Negishi coupling of this compound.

Catalytic_Cycle Pd0 Pd(0)Ln PdII_Br Ar-Pd(II)Ln-Br Pd0->PdII_Br Oxidative Addition PdII_Aryl Ar-Pd(II)Ln-Ar' PdII_Br->PdII_Aryl Transmetalation PdII_Aryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Aryl->Product Aryl_Bromide This compound Aryl_Bromide->PdII_Br Organozinc Ar'-ZnCl Organozinc->PdII_Br

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-2-ethoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridine derivatives. The following sections detail key coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering generalized procedures as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[1] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product.[2]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with various boronic acids. These conditions provide a strong starting point for the optimization of reactions with this compound. The electron-donating ethoxy group at the 2-position may influence the reactivity of the substrate.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1001690-98
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888-96
44-Acetylphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME/H₂O (4:1)901482-92

Note: The yields presented are representative for similar bromopyridine substrates and are intended as a guide. Actual yields with this compound may vary and optimization is recommended.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation R-B(OR)₂ + Base PdII->Transmetal PdII_R Ar-Pd(II)-R L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, coupling this compound with a wide range of primary and secondary amines.[3] This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to furnish the N-aryl amine.[4]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of bromopyridine derivatives. These conditions can serve as a starting point for the amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene1001285-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane1101880-90
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (2)THF801688-96
4CyclohexylamineG3-XPhos (3)-K₃PO₄ (2.5)t-AmylOH1002482-92

Note: The yields presented are representative for similar bromopyridine substrates and are intended as a guide. Actual yields with this compound may vary and optimization is recommended.

Experimental Protocol: Buchwald-Hartwig Amination

This is a generalized protocol for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%) OR Palladium precatalyst (e.g., G3-XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, LiHMDS, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, THF, Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere.

  • Add this compound to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Purification: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[5]

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII AmineCoord Amine Coordination + R₂NH, - L PdII->AmineCoord PdAmine [Ar-Pd(II)(NHR₂)-X] L AmineCoord->PdAmine Deprotonation Deprotonation + Base, - Base-H⁺ PdAmine->Deprotonation PdAmido Ar-Pd(II)-NR₂ L Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between this compound and terminal alkynes.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[7] The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination.[1]

Data Presentation: Representative Sonogashira Coupling Conditions

The following table outlines typical conditions for the Sonogashira coupling of bromopyridine derivatives, which can be adapted for this compound.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF60685-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPA (4)DMF70880-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (3)i-Pr₂NEt (3)Acetonitrile801282-92
4Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)Piperidine (3)Toluene901078-88

Note: The yields presented are representative for similar bromopyridine substrates and are intended as a guide. Actual yields with this compound may vary and optimization is recommended.

Experimental Protocol: Sonogashira Coupling

This is a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper co-catalyst (e.g., CuI, 4 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and the copper co-catalyst.

  • Solvent and Reagent Addition: Add the anhydrous solvent, the base, and then the terminal alkyne.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and filter through a pad of celite, washing with an organic solvent.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR L₂ Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H PiComplex π-Alkyne Complex Alkyne->PiComplex CuX CuX CuX->PiComplex CuAcetylide R-C≡C-Cu PiComplex->CuAcetylide + Base - Base-H⁺X⁻ CuAcetylide->Transmetal

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of this compound with an alkene to form a substituted alkene.[8] This reaction is catalyzed by a palladium complex and requires a base.[9] The mechanism proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product.[10]

Data Presentation: Representative Heck Reaction Conditions

The following table provides typical conditions for the Heck reaction of bromopyridines with various alkenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1001275-85
2n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile801680-90
3AcrylonitrilePdCl₂(PPh₃)₂ (2)-NaOAc (2.5)DMAc1202470-80
41-OcteneHerrmann's catalyst (1)-Cy₂NMe (2)NMP1401865-75

Note: The yields presented are representative for similar bromopyridine substrates and are intended as a guide. Actual yields with this compound may vary and optimization is recommended.

Experimental Protocol: Heck Reaction

This is a general procedure for the Heck reaction of this compound.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (if required, e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound, the alkene, the palladium catalyst, the ligand (if required), and the base.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Heat the sealed tube to the desired temperature (e.g., 100 °C) for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.

Visualization: Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII AlkeneCoord Alkene Coordination PdII->AlkeneCoord PiComplex [Ar-Pd(II)(alkene)-X] L AlkeneCoord->PiComplex MigratoryInsert Migratory Insertion PiComplex->MigratoryInsert PdAlkyl R-CH₂-CH(Ar)-Pd(II)-X L MigratoryInsert->PdAlkyl BetaHydride β-Hydride Elimination PdAlkyl->BetaHydride ProductComplex [H-Pd(II)(alkene)-X] L BetaHydride->ProductComplex Product Ar-CH=CH-R ProductComplex->Product BaseRegen + Base - Base-H⁺X⁻ ProductComplex->BaseRegen BaseRegen->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Heck reaction.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the palladium-catalyzed cross-coupling reactions described above.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, ligand, base - to a dry Schlenk flask start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent Add Degassed Solvent inert->solvent coupling_partner Add Coupling Partner (e.g., Amine, Alkyne) solvent->coupling_partner reaction Heat and Stir (Monitor by TLC/LC-MS/GC-MS) coupling_partner->reaction workup Workup: - Cool to RT - Quench (if necessary) - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification characterization Product Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

References

3-Bromo-2-ethoxypyridine: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethoxypyridine is a substituted pyridine derivative that has emerged as a valuable and versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its unique structural features, namely a reactive bromine atom at the 3-position and an ethoxy group at the 2-position of the pyridine ring, make it an attractive starting material for a variety of chemical transformations. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, while the 2-ethoxy group can influence the electronic properties and metabolic stability of the final compounds. This combination of functionalities allows for the construction of diverse molecular scaffolds, which are often found in biologically active compounds, including anti-inflammatory, antimicrobial, and anti-cancer agents.[1]

This document provides detailed application notes on the utility of this compound in key synthetic transformations relevant to pharmaceutical development. It also includes generalized experimental protocols for these reactions and a discussion of its potential application in the synthesis of P2X7 receptor antagonists, a promising class of therapeutic agents for inflammatory diseases.

Key Applications in Pharmaceutical Synthesis

The reactivity of the bromine atom in this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery. These reactions allow for the efficient and modular synthesis of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position of the pyridine ring, leading to the synthesis of substituted 2-ethoxypyridines.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of arylalkynes, which are important structural motifs in many biologically active molecules. The coupling of this compound with various alkynes provides access to a range of 3-alkynyl-2-ethoxypyridine derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing a direct route to 3-amino-2-ethoxypyridine derivatives. These compounds are valuable intermediates in the synthesis of numerous pharmaceutical agents.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using this compound as a substrate. Researchers should note that reaction conditions may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask or Schlenk tube, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-ethoxy-3-phenylpyridine.

Quantitative Data (Representative):

ParameterValue
Yield 70-95%
Purity >95% (by NMR and LC-MS)
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling reaction.

Reaction Scheme:

Materials:

  • This compound

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Celite

Procedure:

  • To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in the chosen solvent, add the palladium catalyst (0.02 eq), CuI (0.04 eq), and the amine base (2.0 eq).

  • Stir the reaction mixture at room temperature to 60 °C for 4-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield 2-ethoxy-3-(phenylethynyl)pyridine.

Quantitative Data (Representative):

ParameterValue
Yield 65-90%
Purity >95% (by NMR and GC-MS)
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a general method for the Buchwald-Hartwig amination.

Reaction Scheme:

Materials:

  • This compound

  • Morpholine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5 eq).

  • Add this compound (1.0 eq) and morpholine (1.2 eq) to the tube.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to obtain N-(2-ethoxypyridin-3-yl)morpholine.

Quantitative Data (Representative):

ParameterValue
Yield 60-85%
Purity >95% (by NMR and LC-MS)

Application in the Synthesis of P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel that plays a key role in inflammatory and immune responses. Its activation triggers the release of pro-inflammatory cytokines, making it a promising therapeutic target for a range of inflammatory and neurological disorders. Consequently, the development of potent and selective P2X7 receptor antagonists is an active area of pharmaceutical research.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular signaling events. The following diagram illustrates the major pathways involved.

P2X7_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Ion_Flux Ion Flux (Ca²⁺ influx, K⁺ efflux) P2X7R->Ion_Flux Pore_Formation Large Pore Formation P2X7R->Pore_Formation NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 MAPK MAPK Pathway (p38, ERK, JNK) Ion_Flux->MAPK NFkB NF-κB Activation Ion_Flux->NFkB Pore_Formation->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Maturation and Release Caspase1->IL1b Pro_inflammatory_Genes Pro-inflammatory Gene Expression MAPK->Pro_inflammatory_Genes NFkB->Pro_inflammatory_Genes

Caption: P2X7 Receptor Signaling Cascade

Experimental Workflow for Synthesis of a Hypothetical P2X7 Antagonist Intermediate

The following workflow illustrates how this compound could be utilized in the synthesis of a key intermediate for a P2X7 antagonist.

Synthesis_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Suzuki Purification1 Purification Suzuki->Purification1 Intermediate1 3-Aryl-2-ethoxypyridine Buchwald Buchwald-Hartwig Amination (with Amine) Intermediate1->Buchwald Purification2 Purification Buchwald->Purification2 Final_Intermediate Final Intermediate for P2X7 Antagonist Purification1->Intermediate1 Purification2->Final_Intermediate

Caption: Synthetic Workflow Example

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical research and development. Its ability to readily participate in key cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allows for the efficient synthesis of a wide variety of substituted pyridine derivatives. These structural motifs are prevalent in many biologically active molecules, including potential P2X7 receptor antagonists for the treatment of inflammatory diseases. The protocols and information provided herein serve as a practical guide for researchers to effectively utilize this important intermediate in their drug discovery and development programs.

References

Application Notes and Protocols for 3-Bromo-2-ethoxypyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Bromo-2-ethoxypyridine as a key intermediate in the synthesis of novel agrochemicals. The unique substitution pattern of this pyridine derivative, featuring a reactive bromine atom at the 3-position and an ethoxy group at the 2-position, makes it a versatile building block for the creation of a diverse range of biologically active molecules for crop protection.[1]

Introduction

This compound is a valuable heterocyclic compound employed in the synthesis of various agrochemicals, including herbicides and pesticides.[1] Its structure allows for strategic modifications to develop compounds with enhanced efficacy and selectivity. The bromine atom serves as a crucial handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds to construct complex molecular architectures.

The primary application of this compound in agrochemical synthesis is its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a C-C bond between the pyridine ring and various aryl or heteroaryl boronic acids or esters, leading to the synthesis of biaryl and heteroaryl compounds, which are common motifs in modern agrochemicals.

Application in the Synthesis of Pyridine-Based Fungicides

A significant application of this compound is in the synthesis of pyridine-based fungicides. Specifically, it can serve as a key building block for the synthesis of pyridine carboxamide derivatives, a class of fungicides known to be effective against a wide range of plant pathogens.

General Synthetic Approach: Suzuki-Miyaura Coupling

The synthesis of a pyridine-based agrochemical core from this compound typically involves an initial Suzuki-Miyaura coupling reaction to introduce a substituted phenyl group at the 3-position of the pyridine ring. This is a critical step in assembling the foundational structure of many potent fungicides.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 2-chlorophenylboronic acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 2-chlorophenylboronic acid to yield 3-(2-chlorophenyl)-2-ethoxypyridine, a potential intermediate for pyridine carboxamide fungicides.

Materials:

  • This compound

  • 2-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 2-chlorophenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).

  • Add potassium carbonate (2.0 eq) to the mixture.

  • De-gas the mixture by bubbling argon or nitrogen gas through it for 15-20 minutes.

  • To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to 90-100 °C and stir vigorously under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-(2-chlorophenyl)-2-ethoxypyridine.

Data Presentation

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001690-98
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888-95
42-Chlorophenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1002475-85

Note: Yields are typical for Suzuki-Miyaura couplings of this nature and may vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound 2-Chlorophenylboronic acid K2CO3 solvent Add Solvent: 1,4-Dioxane/Water start->solvent degas De-gas with Ar/N2 solvent->degas catalyst Add Catalyst System: Pd(OAc)2, PPh3 degas->catalyst heat Heat to 90-100 °C with stirring catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product: 3-(2-chlorophenyl)-2-ethoxypyridine purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Proposed Agrochemical Synthesis Pathway

synthesis_pathway start This compound intermediate 3-Aryl-2-ethoxypyridine (Intermediate) start->intermediate Suzuki Coupling boronic_acid Ar-B(OH)2 boronic_acid->intermediate hydrolysis Hydrolysis (e.g., HBr/H2O) intermediate->hydrolysis pyridone 3-Aryl-2-pyridone hydrolysis->pyridone carboxylation Carboxylation pyridone->carboxylation acid 3-Aryl-picolinic Acid Derivative carboxylation->acid amide_coupling Amide Coupling (with amine) acid->amide_coupling final_product Pyridine Carboxamide Fungicide (Final Product) amide_coupling->final_product

Caption: A plausible synthetic pathway to pyridine carboxamide fungicides.

Representative Signaling Pathway for SDHI Fungicides

Due to the absence of a specifically named agrochemical derived from this compound in the available literature, the following diagram illustrates a representative signaling pathway for Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a common class of fungicides that could be synthesized from this precursor.

signaling_pathway cluster_fungus Fungal Cell cluster_mito Mitochondrion etc Electron Transport Chain (ETC) atp ATP Production etc->atp sdh Complex II: Succinate Dehydrogenase (SDH) sdh->etc fumarate Fumarate sdh->fumarate Catalyzes succinate Succinate succinate->sdh Substrate growth Fungal Growth & Proliferation atp->growth Powers fungicide SDHI Fungicide (e.g., Pyridine Carboxamide) fungicide->sdh Inhibits

Caption: Mechanism of action for SDHI fungicides.

References

Protocol for N-arylation with 3-Bromo-2-ethoxypyridine: Application Notes for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of amines and nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. The pyridine scaffold, in particular, is a privileged structure in drug discovery. This document provides detailed application notes and protocols for the N-arylation of various nitrogen-containing nucleophiles using 3-Bromo-2-ethoxypyridine. This versatile building block is a key intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical research.[1] The methodologies described herein focus on two of the most powerful and widely used C-N cross-coupling reactions: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The protocols and data presented are based on established procedures for the N-arylation of aryl halides and are intended to serve as a robust starting point for reaction optimization with this compound.

Reaction Principle

The N-arylation with this compound involves the formation of a carbon-nitrogen bond between the C3 position of the pyridine ring and a nitrogen atom of a primary or secondary amine, amide, or nitrogen-containing heterocycle. This transformation is typically catalyzed by a transition metal, most commonly palladium or copper.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance, operating under relatively mild conditions.[2][3] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[2][4][5]

Ullmann Condensation: This classical copper-catalyzed reaction is a valuable alternative for N-arylation, particularly for certain heterocycles and amines.[6] While traditional Ullmann reactions often require harsh conditions, modern protocols with the use of ligands allow the reaction to proceed under milder temperatures.[7][8] The mechanism is thought to involve the formation of a copper(I)-amide intermediate, which then reacts with the aryl halide.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the N-arylation of various nitrogen nucleophiles with bromopyridine analogs. These data provide a foundation for the development of specific protocols for this compound.

Table 1: Palladium-Catalyzed N-Arylation of Amines and Amides with Bromopyridines (Buchwald-Hartwig Type)

Nucleophile Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Aniline Pd₂(dba)₃ (2.5) XPhos (5) K₂CO₃ t-BuOH 100 12 85-95 General Protocol
Morpholine Pd₂(dba)₃ (1) RuPhos (2) LiHMDS Toluene 100 16 71-76 [9]
Cyclohexylamine Pd₂(dba)₃ (2.5) XPhos (5) NaOtBu Toluene 90 4 ~80 [10]
Benzamide Pd₂(dba)₃ (2) Xantphos (4) Cs₂CO₃ 1,4-Dioxane 110 24 70-85 General Protocol

| Methanesulfonamide | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | K₃PO₄ | 2-MeTHF | 80 | 18 | >90 |[11] |

Table 2: Copper-Catalyzed N-Arylation of N-Heterocycles with Bromo-Aromatics (Ullmann Type)

Nucleophile Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Imidazole CuI (5) 1,10-Phenanthroline (10) Cs₂CO₃ 1,4-Dioxane 100 18-24 80-90 [12]
Pyrrole CuI (5) N,N'-Dimethylethylenediamine (10) K₂CO₃ Toluene 110 24 75-85 [13]
Pyrazole CuI (10) N,N'-Dimethylethylenediamine (20) K₂CO₃ Dioxane 110 24 ~80 [13]

| Indole | CuI (10) | (L)-Proline (20) | K₂CO₃ | DMSO | 90 | 24 | 80-90 | General Protocol |

Experimental Protocols

The following are generalized protocols for the N-arylation of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is suitable for a wide range of primary and secondary amines, anilines, and amides.

Materials:

  • This compound

  • Amine, amide, or heterocycle

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Add this compound and the nitrogen-containing nucleophile to the tube.

  • Seal the tube, then evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is particularly useful for the N-arylation of heterocycles like imidazoles, pyrroles, and indoles.

Materials:

  • This compound

  • Nitrogen-containing heterocycle

  • Copper(I) salt (e.g., CuI, CuBr)

  • Ligand (e.g., 1,10-Phenanthroline, (L)-Proline, N,N'-Dimethylethylenediamine)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DMSO, DMF)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the copper(I) salt, ligand, and base.

  • Add the nitrogen-containing heterocycle and this compound.

  • Evacuate the flask and backfill with an inert gas (repeat this cycle three times).[12]

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

General Experimental Workflow for N-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: - this compound - Amine/Heterocycle - Catalyst & Ligand - Base inert 2. Establish Inert Atmosphere reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent heat 4. Heat and Stir solvent->heat quench 5. Quench Reaction heat->quench extract 6. Extraction quench->extract purify 7. Purification (Chromatography) extract->purify product 8. Final N-Arylated Product purify->product

Caption: A generalized workflow for the N-arylation of this compound.

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L_n pd2_oxidative [L_nPd(II)(Py-OEt)(Br)] pd0->pd2_oxidative Oxidative Addition pd2_amine [L_nPd(II)(Py-OEt)(HNR'R'')]Br pd2_oxidative->pd2_amine Amine Coordination pd2_amido [L_nPd(II)(Py-OEt)(NR'R'')] pd2_amine->pd2_amido Deprotonation pd2_amido->pd0 product N-Arylated Product (Py-OEt-NR'R'') pd2_amido->product Reductive Elimination product->pd0 aryl_halide This compound (Py-OEt-Br) aryl_halide->pd2_oxidative amine Amine (HNR'R'') amine->pd2_amine base Base base->pd2_amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Applications in Drug Development

The N-arylated 2-ethoxypyridine motif is a valuable scaffold in drug discovery. The ability to readily synthesize a diverse library of these compounds allows for the exploration of structure-activity relationships (SAR) for various biological targets. For instance, derivatives of N-aryl pyridines have shown activity as kinase inhibitors, GPCR modulators, and anti-infective agents. The protocols described here provide a direct and efficient means to access novel chemical matter for lead generation and optimization in drug development programs.

Note: The provided protocols and reaction conditions are illustrative and may require optimization for specific substrates and desired outcomes. It is recommended to consult the primary literature for more detailed procedures and safety information.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 3-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 3-bromo-2-ethoxypyridine. The following resources are designed to help you diagnose and resolve common issues, thereby improving reaction yields and efficiency.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Answer: Low yields with this substrate can stem from several factors, often related to the electronic properties of the substituted pyridine ring.

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species and slowing down the catalytic cycle. The 2-ethoxy group can also influence the electronic environment of the nitrogen, potentially exacerbating this effect.

  • Inefficient Oxidative Addition: While the carbon-bromine bond is generally reactive, the electron-donating nature of the ethoxy group can slightly increase the electron density at the bromine-bearing carbon, making the initial oxidative addition step of the palladium catalyst more challenging compared to unsubstituted bromopyridine.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, particularly in the presence of aqueous bases. This reduces the concentration of the active nucleophile.

  • Steric Hindrance: The 2-ethoxy group can introduce some steric bulk, which may hinder the approach of the catalyst and the boronic acid, slowing down the reaction.

Question 2: What are the most common side reactions when using this compound, and how can I minimize them?

Answer: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: To minimize this, consider the following:

    • Use anhydrous solvents and ensure your reagents are dry.

    • Employ potassium trifluoroborate salts or boronic esters (e.g., pinacol esters) instead of boronic acids, as they are generally more stable.

    • Choose your base carefully; sometimes a weaker base or anhydrous conditions can mitigate this issue.

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen. To reduce homocoupling:

    • Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

    • Maintain a positive pressure of an inert gas throughout the reaction.

    • Ensure the efficient reduction of any Pd(II) precatalyst to the active Pd(0) state.

Question 3: My this compound seems unreactive. What specific conditions can improve the coupling efficiency?

Answer: To improve the reactivity of this substrate, a highly active catalyst system is often required. Consider these adjustments:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can stabilize the palladium catalyst, facilitate the oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition. However, be mindful that this can also increase the rate of side reactions, so optimization is key.

  • Select an Appropriate Base: A strong base is often necessary for challenging couplings. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.

Question 4: How do I choose the right catalyst system for coupling with this compound?

Answer: The choice of catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ can work, more advanced systems often provide better yields for heteroaromatic substrates.

  • For general screening: Start with a common and reliable catalyst like Pd(PPh₃)₄ or PdCl₂(dppf).

  • For improved yields: Systems based on Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands like SPhos or XPhos are often superior for challenging substrates. These ligands promote the crucial oxidative addition and reductive elimination steps.

  • Consider Pre-catalysts: Modern palladium pre-catalysts are designed for high activity and stability, and can be an excellent choice for difficult couplings.

Question 5: What is the best solvent and base combination to start with?

Answer: A common and effective starting point for Suzuki couplings of bromopyridines is a mixture of an organic solvent and water, with an inorganic base.

  • Solvents: A mixture of 1,4-dioxane and water (e.g., 4:1) or toluene and water are frequently used and provide good solubility for both the organic substrate and the inorganic base.

  • Bases: Potassium carbonate (K₂CO₃) is a cost-effective and often reliable choice. For more challenging couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can lead to significantly higher yields.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives. These conditions provide a strong starting point for the optimization of reactions with this compound. The electron-donating ethoxy group at the 2-position may influence the substrate's reactivity, and optimization is recommended.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromopyridine Derivatives

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[1]
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[1]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[1]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[1]

Table 2: Comparison of Bases for Suzuki Coupling of Bromopyridine Derivatives

Base (Equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
K₂CO₃ (2)Toluene/H₂O10012HighA common and cost-effective choice.
Cs₂CO₃ (2-3)Dioxane1008-16High to ExcellentOften provides higher yields but is more expensive.[1]
K₃PO₄ (2-3)Dioxane/H₂O1104-12High to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[1]
Na₂CO₃ (2)DME/H₂O9012Good to HighA widely used and effective base.[1]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd₂(dba)₃/SPhos, 1-2 mol%/2-4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst system.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

The following diagrams illustrate the key processes and decision-making steps in optimizing the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Aryl-Pd(II)-Aryl'(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Aryl' (Product) RedElim->Product ArylBr This compound ArylBr->OxAdd BoronicAcid Aryl'-B(OR)₂ + Base BoronicAcid->Transmetalation Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Evaluate Catalyst System - Is it active enough? - Is the ligand appropriate? Start->CheckCatalyst CheckBase Assess Base and Solvent - Is the base strong enough? - Are reagents soluble? Start->CheckBase CheckSideReactions Investigate Side Reactions - Protodeboronation? - Homocoupling? Start->CheckSideReactions OptimizeTemp Optimize Reaction Temperature - Increase for slow reaction - Decrease to reduce byproducts Start->OptimizeTemp ActionCatalyst Switch to Buchwald ligand (e.g., SPhos) or NHC catalyst CheckCatalyst->ActionCatalyst ActionBase Screen stronger bases (K₃PO₄, Cs₂CO₃) CheckBase->ActionBase ActionSideReactions Use boronic ester/trifluoroborate Thoroughly degas reaction CheckSideReactions->ActionSideReactions ActionTemp Systematic temperature screen OptimizeTemp->ActionTemp Success Improved Yield ActionCatalyst->Success ActionBase->Success ActionSideReactions->Success ActionTemp->Success

References

Technical Support Center: Synthesis of 3-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3-Bromo-2-ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common synthetic routes to this compound typically start from either 2-ethoxypyridine, which undergoes electrophilic bromination, or from 2-hydroxy-3-bromopyridine followed by etherification. Another approach involves the diazotization of 2-amino-3-bromopyridine.

Q2: What are the typical impurities observed in the synthesis of this compound?

A2: Impurities can arise from both the starting materials and side reactions during the synthesis. Common impurities may include unreacted starting materials, positional isomers (e.g., 5-Bromo-2-ethoxypyridine), poly-brominated byproducts (e.g., 3,5-Dibromo-2-ethoxypyridine), and hydrolysis products (e.g., 3-Bromo-2-hydroxypyridine).

Q3: How can I confirm the identity and purity of my this compound product?

A3: A combination of analytical techniques is recommended for confirmation. Mass Spectrometry (MS) can confirm the molecular weight of the product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and can reveal the presence of isomers and other impurities. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or no yield of the desired product - Inactive brominating agent.- Reaction temperature is too low.- Insufficient reaction time.- Presence of water in the reaction mixture (for some methods).- Use a fresh batch of the brominating agent.- Gradually increase the reaction temperature while monitoring for product formation.- Extend the reaction time and monitor progress by TLC or GC.- Ensure all glassware is thoroughly dried and use anhydrous solvents.
Presence of significant amounts of poly-brominated byproducts - Excess of brominating agent.- High reaction temperature.- Prolonged reaction time.- Use a stoichiometric amount or a slight excess of the brominating agent.- Maintain the recommended reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Formation of 3-Bromo-2-hydroxypyridine as a major byproduct - Hydrolysis of the ethoxy group under acidic conditions.- Presence of water in the reaction mixture.- Use a non-aqueous workup if possible.- Ensure anhydrous reaction conditions.- If hydrolysis is unavoidable, the hydroxyl group can be re-ethoxylated in a subsequent step.
Difficult separation of the product from starting material or isomers - Similar polarities of the compounds.- Optimize the mobile phase for column chromatography to improve separation.- Consider derivatization of the impurity to alter its polarity.- Recrystallization from a suitable solvent system may also be effective.

Potential Side Products

The following table summarizes potential side products, their likely causes, and methods for their identification and minimization.

Side ProductPotential CauseIdentification MethodsMinimization Strategies
5-Bromo-2-ethoxypyridineElectrophilic attack at the 5-position of 2-ethoxypyridine.GC-MS, ¹H NMRControl of reaction temperature and choice of brominating agent and solvent.
3,5-Dibromo-2-ethoxypyridineOver-bromination of the pyridine ring.[2]GC-MS, ¹H NMRUse of stoichiometric amounts of brominating agent; careful monitoring of reaction progress.
3-Bromo-2-hydroxypyridineHydrolysis of the ethoxy group, especially under acidic conditions.[2]LC-MS, IR (presence of O-H stretch)Use of anhydrous conditions; careful pH control during workup.
2-Ethoxypyridine (unreacted)Incomplete reaction.GC, TLCIncrease reaction time or temperature; ensure the activity of the brominating agent.

Illustrative Experimental Protocol: Bromination of 2-Ethoxypyridine

This protocol is a representative example and may require optimization.

Materials:

  • 2-Ethoxypyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask dried under vacuum, dissolve 2-ethoxypyridine (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Representative Quantitative Data

The following table shows a hypothetical GC analysis of a crude reaction mixture.

CompoundRetention Time (min)Relative Area (%)
2-Ethoxypyridine5.28.5
5-Bromo-2-ethoxypyridine7.84.2
This compound 8.5 82.1
3,5-Dibromo-2-ethoxypyridine10.15.2

Visual Troubleshooting and Reaction Pathways

The following diagrams illustrate a general troubleshooting workflow and the potential reaction pathways leading to side products.

TroubleshootingWorkflow start Synthesis of this compound check_yield Check Yield and Purity (TLC, GC, NMR) start->check_yield low_yield Low Yield check_yield->low_yield Unsatisfactory impure_product Impure Product check_yield->impure_product Unsatisfactory successful_synthesis Successful Synthesis check_yield->successful_synthesis Satisfactory check_reagents Verify Reagent Activity & Stoichiometry low_yield->check_reagents check_conditions Review Reaction Conditions (Temp, Time) low_yield->check_conditions identify_impurities Identify Impurities (MS, NMR) impure_product->identify_impurities optimize_reagents Use Fresh Reagents / Adjust Stoichiometry check_reagents->optimize_reagents optimize_conditions Modify Temperature or Reaction Time check_conditions->optimize_conditions optimize_reagents->start Retry Synthesis optimize_conditions->start Retry Synthesis polybromination Poly-bromination Detected identify_impurities->polybromination e.g., Dibromo isomer_present Isomer Detected identify_impurities->isomer_present e.g., 5-Bromo hydrolysis_product Hydrolysis Product Detected identify_impurities->hydrolysis_product e.g., Hydroxy adjust_bromine Reduce Brominating Agent polybromination->adjust_bromine Retry Synthesis optimize_separation Optimize Chromatography / Recrystallization isomer_present->optimize_separation anhydrous_conditions Ensure Anhydrous Conditions hydrolysis_product->anhydrous_conditions Retry Synthesis adjust_bromine->start Retry Synthesis anhydrous_conditions->start Retry Synthesis SideReactionPathways cluster_main Main Reaction cluster_side Side Reactions 2-EtO-Py 2-Ethoxypyridine Desired_Product This compound 2-EtO-Py->Desired_Product + Br+ Isomer 5-Bromo-2-ethoxypyridine 2-EtO-Py->Isomer + Br+ (alternative position) Dibromo 3,5-Dibromo-2-ethoxypyridine Desired_Product->Dibromo + Excess Br+ Hydrolysis 3-Bromo-2-hydroxypyridine Desired_Product->Hydrolysis + H2O / H+

References

Technical Support Center: Purification of 3-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges encountered with 3-Bromo-2-ethoxypyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Initial Work-up

Q1: What are the critical parameters to control during the synthesis of this compound to ensure a cleaner crude product?

A1: For a successful synthesis with higher purity of the crude product, it is crucial to control the following parameters:

  • Anhydrous Conditions: The presence of moisture can lead to hydrolysis of starting materials or the product and can quench bases used in the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]

  • Choice of Base: When synthesizing via methods like the Williamson ether synthesis from 3-bromo-2-hydroxypyridine, a strong, non-nucleophilic base is essential for complete deprotonation. Sodium hydride (NaH) is a common choice.[1]

  • Temperature Control: Reaction temperature should be carefully monitored to prevent side reactions. Deprotonation steps are often performed at lower temperatures, followed by a gradual increase for the substitution reaction.[1]

  • Stoichiometry: The molar ratios of reactants and the base can significantly impact the yield and purity of the product.[1]

Q2: How can I effectively monitor the progress of the reaction to avoid the formation of excess byproducts?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring reaction progress.[1][2] Develop a suitable solvent system (e.g., ethyl acetate/hexanes) that clearly separates the starting materials from the desired product. The reaction is considered complete when the limiting reactant spot disappears on the TLC plate.[1]

Purification Challenges

Q3: I am having difficulty separating this compound from starting materials or byproducts using column chromatography. What can I do?

A3: Co-elution is a common challenge in column chromatography. Here are some troubleshooting strategies:

  • Optimize the Solvent System: The polarity of the eluent is critical. For polar aromatic compounds like this compound, a gradient elution is often effective.[1] Start with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. An ideal Rf value for the product on a TLC plate should be around 0.3 for good separation.[1]

  • Avoid Column Overloading: Do not load too much crude product onto the column. A general guideline is to load an amount of crude material that is 1-5% of the weight of the silica gel.[3]

  • Dry Loading: If the crude product has poor solubility in the eluent, it can lead to band broadening. Use a dry loading technique by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.[4]

  • Use Neutralized Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation or retention of pyridine compounds. Consider using silica gel that has been neutralized by washing with a weak base solution (e.g., triethylamine in the eluent).[4]

Q4: My this compound product "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point.[4] Here are some solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly.[4]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation.[1]

  • Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add a "poor" anti-solvent in which it is insoluble, at an elevated temperature, until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then let it cool slowly. A common solvent pair for pyridine derivatives is ethyl acetate and hexanes.[4]

  • Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to initiate crystallization.[3][4]

Q5: The final product has a persistent color. How can I decolorize it?

A5: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.

  • Procedure: Dissolve the crude product in a suitable hot solvent, cool it slightly, and add a small amount of activated charcoal. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping. Swirl the mixture for a few minutes, then perform a hot filtration to remove the charcoal. The desired product will be in the filtrate. Be aware that using too much charcoal can lead to product loss due to adsorption.[4]

Data Presentation

Table 1: Comparison of Purification Methods for Brominated Pyridine Derivatives

Purification MethodTypical Starting PurityExpected Final PurityExpected YieldNotes
Flash Column Chromatography70-90%>98%60-85%Effective for removing significant impurities and separating compounds with different polarities.[3]
Recrystallization90-95%>99%70-90%Best for removing small amounts of impurities from a solid product.[3]
Fractional Distillation85-95%>98%65-88%Suitable for liquid products with boiling points different from impurities.[3]

Note: These values are representative for brominated pyridine derivatives and may vary depending on the specific impurities present in the this compound product.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., ethyl acetate/hexanes mixture, determined by TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Crude this compound

Procedure:

  • Prepare the Column: Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and add another layer of sand on top.[3]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully add the sample solution to the top of the column. Alternatively, use the dry loading method described in the FAQs.[3]

  • Elution: Add the eluent to the column and apply pressure to begin the separation. Collect fractions in test tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]

Protocol 2: Recrystallization

This protocol outlines a general procedure for purifying solid this compound.

Materials:

  • Crude solid this compound

  • Suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3][4]

  • Isolate and Dry the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent. Allow the crystals to air dry on the filter paper before transferring them to a drying oven to remove all traces of solvent.[3][4]

Visualizations

Purification_Workflow Purification Workflow for this compound Crude_Product Crude this compound TLC_Analysis TLC/GC-MS Analysis (Purity Assessment) Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Major Impurities Present Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Present (Solid Product) Pure_Product Pure Product (>98%) Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A generalized workflow for the purification of this compound.

Caption: A troubleshooting guide for common purification challenges.

References

Technical Support Center: Preventing Catalyst Deactivation in Bromopyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with catalyst deactivation in bromopyridine cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with bromopyridine substrates consistently failing or giving low yields?

A1: The primary challenge with bromopyridine substrates stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst's metal center, leading to the formation of stable, inactive complexes. This process, often called catalyst poisoning, effectively removes the catalyst from the reaction cycle and halts or slows the desired coupling.[1][2] This is particularly problematic when the bromine is at the 2-position, a phenomenon known as the "2-pyridyl problem".[2]

Q2: What are the most common mechanisms of catalyst deactivation in these reactions?

A2: Beyond catalyst poisoning by the pyridine nitrogen, several other deactivation pathways exist:

  • Formation of Palladium Black: At high temperatures or when the catalytic cycle is slow, the active Pd(0) species can agglomerate into finely divided, inactive palladium metal, which appears as a black precipitate.[1][3]

  • Ligand Degradation: Phosphine ligands, especially at elevated temperatures, can be susceptible to oxidation or other degradation pathways, reducing their ability to stabilize the catalyst.[3]

  • Side Reactions: Unproductive side reactions, such as the homocoupling of boronic acids (in Suzuki reactions) or β-hydride elimination, can consume the active catalyst.[3][4] The presence of oxygen often promotes the homocoupling of boronic acids.[3]

Q3: How do I choose the optimal catalyst, ligand, and base for my bromopyridine coupling?

A3: The choice is highly substrate-dependent and often requires screening.

  • Catalyst/Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective.[5] Their steric hindrance can limit the access of the pyridine nitrogen to the metal center, preventing poisoning.[1]

  • Base: The base is crucial and its strength and solubility matter.[4] For Suzuki couplings, common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃.[2][6] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOᵗBu or LiHMDS are typically required.[3][7]

  • Solvent: The solvent must keep all components dissolved. Aprotic polar solvents like dioxane, toluene, or THF are common.[2]

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Problem 1: Low to No Product Yield

Question: My reaction shows little to no conversion of the starting material. What steps should I take?

Answer: Low or no yield is a frequent issue, often pointing to an inactive catalyst or suboptimal conditions.[4] Follow this diagnostic workflow:

Troubleshooting_Yield start Low or No Yield Observed reagents 1. Verify Reagent Purity & Setup start->reagents reagent_q Are reagents pure, dry, and degassed? Is the atmosphere fully inert? reagents->reagent_q conditions 2. Optimize Reaction Conditions condition_q Is the base/solvent combination optimal? Is the temperature appropriate? conditions->condition_q catalyst_system 3. Re-evaluate Catalyst System catalyst_q Is the ligand appropriate? Is catalyst loading sufficient? catalyst_system->catalyst_q reagent_q->conditions Yes reagent_fix Purify/dry reagents. Thoroughly degas solvent. Ensure proper inert gas technique. reagent_q->reagent_fix No reagent_fix->conditions condition_q->catalyst_system Yes condition_fix Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). Screen different solvents (Toluene, Dioxane). Carefully increase temperature. condition_q->condition_fix No condition_fix->catalyst_system catalyst_fix Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos). Increase catalyst loading modestly (e.g., 1 to 3 mol%). catalyst_q->catalyst_fix No Deactivation_Pathway cluster_cycle Desired Catalytic Cycle cluster_poison Deactivation Pathway pd0 Active Pd(0)L₂ pdII Pd(II) Complex pd0->pdII Oxidative Addition inactive Inactive [Pd(Py)n] Complex (Catalyst Poisoning) pd0->inactive Strong Coordination (Poisoning) product Coupled Product pdII->product Transmetalation & Reductive Elimination product->pd0 Regeneration pyridine Bromopyridine (Substrate) pyridine->inactive

References

Troubleshooting low yield in 3-Bromo-2-ethoxypyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-2-ethoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis and subsequent reactions of this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the initial points of failure?

A1: this compound is commonly synthesized via a two-step process: (1) the synthesis of the precursor, 3-Bromo-2-hydroxypyridine, followed by (2) a Williamson ether synthesis to introduce the ethoxy group.

  • Synthesis of 3-Bromo-2-hydroxypyridine: This precursor is often prepared from 2-amino-3-bromopyridine via a diazotization reaction followed by hydrolysis. A high yield of over 90% has been reported for this step.[1] Potential pitfalls include incomplete diazotization and side reactions if the temperature is not carefully controlled.

  • Williamson Ether Synthesis: The hydroxyl group of 3-Bromo-2-hydroxypyridine is deprotonated with a suitable base to form an alkoxide, which then reacts with an ethylating agent (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction.[2][3][4][5] Low yields in this step are often due to incomplete deprotonation, competing elimination reactions, or suboptimal reaction conditions.[5][6][7]

Q2: I am observing a low yield in the Williamson ether synthesis of this compound. What are the likely causes?

A2: Low yields in this SN2 reaction can stem from several factors:

  • Choice of Base and Solvent: A strong base is required to fully deprotonate the hydroxypyridine. Sodium hydride (NaH) in an aprotic polar solvent like DMF or DMSO is a common choice.[8] Weaker bases may result in an equilibrium with the starting alcohol, leading to incomplete reaction.

  • Competing Elimination (E2) Reaction: As alkoxides are strong bases, they can promote an E2 elimination reaction with the ethylating agent, especially if using a more sterically hindered ethyl halide or high temperatures.[6][7] Using a primary ethyl halide like ethyl iodide is recommended.[2]

  • Reaction Temperature: While some heat may be necessary, excessive temperatures can favor the elimination side reaction.[5] It is crucial to find the optimal temperature that allows for a reasonable reaction rate without significant byproduct formation.

  • Purity of Reactants: The presence of water in the reaction mixture can quench the alkoxide, reducing the yield. Ensure that the 3-bromo-2-hydroxypyridine, solvent, and ethylating agent are anhydrous.

Q3: My Suzuki-Miyaura coupling reaction using this compound is giving a low yield. How can I troubleshoot this?

A3: Low yields in Suzuki-Miyaura couplings with bromopyridine substrates are a common issue. Here are key areas to investigate:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich bromopyridines, bulky, electron-rich phosphine ligands can be effective.[9]

  • Base Selection: The choice of base can significantly impact the yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often substrate-dependent.

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is typically used. The ratio can affect the solubility of the reagents and the reaction rate.

  • Side Reactions:

    • Protodeboronation: The boronic acid can be protonated and decompose, especially in the presence of water and at elevated temperatures. Using an excess of the boronic acid (1.2-1.5 equivalents) can help mitigate this.

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can be minimized by the slow addition of the boronic acid or by using appropriate catalyst systems.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so it is crucial to degas the solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Q4: I am struggling with a low yield in a Buchwald-Hartwig amination of this compound. What are the common pitfalls?

A4: The Buchwald-Hartwig amination of bromopyridines can be challenging. Here are some troubleshooting steps:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[9] The use of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) can help prevent this coordination and stabilize the active catalyst.[9]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can be critical and may require screening.[9]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically employed.

  • Reagent Purity: The reaction is sensitive to air and moisture. Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere.[9]

  • Reaction Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed efficiently. However, excessively high temperatures can lead to catalyst decomposition.[9]

Troubleshooting Guides

Guide 1: Low Yield in Williamson Ether Synthesis
Symptom Possible Cause Suggested Solution
Starting material (3-Bromo-2-hydroxypyridine) remains after the reaction.1. Incomplete deprotonation. 2. Insufficient amount of ethylating agent. 3. Low reaction temperature.1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. 2. Use a slight excess (1.1-1.2 equivalents) of the ethylating agent. 3. Gradually increase the reaction temperature and monitor by TLC.
Formation of a significant amount of byproduct.1. Competing E2 elimination. 2. C-alkylation instead of O-alkylation.1. Use a primary ethyl halide (e.g., ethyl iodide). Avoid high temperatures. 2. This is a known side reaction for ambident nucleophiles.[5] Changing the solvent may influence the selectivity. Polar aprotic solvents often favor O-alkylation.[10]
Reaction does not proceed at all.1. Poor quality of reagents (e.g., wet solvent, decomposed ethylating agent). 2. Incorrect base used.1. Use freshly distilled solvents and pure reagents. 2. Ensure the pKa of the conjugate acid of the base is significantly higher than the pKa of the hydroxypyridine.
Guide 2: Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
Starting material (this compound) is recovered.1. Inactive catalyst. 2. Suboptimal reaction conditions (temperature, base, solvent).1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water). Increase the temperature in increments.
Formation of homocoupled byproduct from boronic acid.1. Catalyst system promotes homocoupling. 2. Slow oxidative addition of the bromopyridine.1. Try a different palladium/ligand combination. 2. Ensure the reaction is properly degassed. Consider a more active catalyst system.
Debrominated starting material is observed.1. Protodeboronation of the boronic acid followed by side reactions. 2. Reductive dehalogenation of the starting material.1. Use a slight excess of boronic acid. Minimize water content and reaction time. 2. This can be a side reaction. Optimizing the ligand and base may help.
Guide 3: Low Yield in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Reaction is sluggish or stalls.1. Catalyst poisoning by the pyridine nitrogen.[9] 2. Inactive catalyst (palladium black formation).1. Use a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[9] 2. Ensure rigorous inert atmosphere. Lower the reaction temperature.
Multiple unidentified byproducts are formed.1. Side reactions due to incompatible functional groups. 2. Catalyst decomposition leading to uncontrolled reactions.1. Ensure the amine and bromopyridine do not have functional groups that are sensitive to the strong base. 2. Screen different ligands and precatalysts to find a more stable system.
Starting materials are insoluble.1. Inappropriate solvent choice.1. Toluene and dioxane are common choices. If solubility is an issue, a more polar solvent like DMF could be tested, but be aware of potential coordination to the palladium.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound (via Williamson Ether Synthesis)

This protocol is based on established methods for the etherification of hydroxypyridines.

Materials:

  • 3-Bromo-2-hydroxypyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide (EtI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an argon atmosphere, add a solution of 3-Bromo-2-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add anhydrous toluene, followed by the amine and then this compound.

  • Seal the tube and heat the mixture with stirring at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Data Presentation

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic, cost-effective system.
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.

Note: Yields are generalized based on literature for similar bromopyridine substrates and may vary for this compound.[2]

Table 2: Ligand Selection Guide for Buchwald-Hartwig Amination of 2-Bromopyridines

LigandClassKey Features & Applications
XPhosBiaryl MonophosphineGeneral-purpose, highly active for a wide range of aryl bromides and amines. Often a good first choice.
RuPhosBiaryl MonophosphineEffective for sterically hindered substrates and can sometimes provide better results than XPhos.
BINAPBidentate PhosphineUsed for intermolecular couplings, can be effective but may be less general than monophosphine ligands.[11]
XantphosBidentate PhosphineWide bite angle, can be effective in preventing catalyst deactivation.

This table provides a starting point for ligand screening to overcome catalyst poisoning by the pyridine nitrogen.[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coupling Cross-Coupling Reaction start_synth 3-Bromo-2-hydroxypyridine deprotonation Deprotonation with Base (e.g., NaH) in Anhydrous Solvent start_synth->deprotonation alkoxide Formation of Pyridin-2-olate deprotonation->alkoxide sn2 SN2 Reaction with Ethyl Halide (e.g., EtI) alkoxide->sn2 product_synth Crude this compound sn2->product_synth purify_synth Purification (Column Chromatography) product_synth->purify_synth final_product Pure this compound purify_synth->final_product start_coupling Pure this compound reaction_setup Combine with Coupling Partner, Catalyst, Ligand, Base in Degassed Solvent start_coupling->reaction_setup heating Heat under Inert Atmosphere reaction_setup->heating workup Aqueous Workup and Extraction heating->workup crude_product_coupling Crude Coupled Product workup->crude_product_coupling purify_coupling Purification (Column Chromatography) crude_product_coupling->purify_coupling final_coupled_product Final Product purify_coupling->final_coupled_product

Caption: General experimental workflow for the synthesis and subsequent cross-coupling of this compound.

troubleshooting_low_yield cluster_synthesis_check Is it a Synthesis Step? cluster_coupling_check Is it a Coupling Step? start Low Yield Observed synth_check Incomplete Conversion of Starting Material? start->synth_check coupling_check Starting Material Recovered? start->coupling_check synth_sol1 Check Base Strength and Stoichiometry synth_check->synth_sol1 synth_sol2 Optimize Temperature and Time synth_check->synth_sol2 synth_byproduct Significant Byproduct Formation? synth_sol3 Check for E2 Elimination (Lower Temp, Use Primary Halide) synth_byproduct->synth_sol3 synth_sol4 Check Reagent Purity (Anhydrous Conditions) synth_byproduct->synth_sol4 coup_sol1 Screen Catalysts and Ligands coupling_check->coup_sol1 coup_sol2 Ensure Rigorous Inert Atmosphere coupling_check->coup_sol2 coupling_side_reactions Side Products Observed (e.g., Homocoupling, Debromination)? coup_sol3 Adjust Stoichiometry (e.g., Excess Boronic Acid) coupling_side_reactions->coup_sol3 coup_sol4 Optimize Base and Solvent System coupling_side_reactions->coup_sol4

Caption: A logical troubleshooting guide for diagnosing low yields in reactions involving this compound.

References

Technical Support Center: Reaction Monitoring of 3-Bromo-2-ethoxypyridine by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 3-Bromo-2-ethoxypyridine using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting solvent system for TLC analysis of this compound?

A good starting point for developing a TLC solvent system for this compound and related reaction components is a mixture of a non-polar and a moderately polar solvent.[1][2] A common choice is a combination of hexanes and ethyl acetate. You can start with a ratio of 4:1 or 3:1 (hexanes:ethyl acetate) and adjust the polarity based on the resulting Rf values. The goal is to have the starting material, this compound, exhibit an Rf value of approximately 0.3-0.5.[3]

Q2: How can I visualize the spots of this compound and its reaction products on the TLC plate?

This compound, like many pyridine derivatives, can often be visualized under UV light (254 nm) if the TLC plate contains a fluorescent indicator.[2][4][5] The compound will appear as a dark spot where it quenches the fluorescence. For compounds that are not UV-active or for better visualization, various staining methods can be employed.[5][6] Potassium permanganate stain is a good general-purpose option for detecting a wide range of organic compounds.[4]

Q3: My spots are streaking or "tailing." What could be the cause and how do I fix it?

Streaking or tailing of spots on a TLC plate is a common issue, especially with basic compounds like pyridine derivatives.[7][8] This is often due to strong interactions between the basic nitrogen of the pyridine ring and the acidic silica gel stationary phase.[7] Here are some solutions:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a base, such as triethylamine (0.1-2.0%) or a few drops of ammonia in methanol, into your eluent can neutralize the acidic sites on the silica gel and significantly improve spot shape.[8]

  • Sample is too concentrated: Overloading the TLC plate with too much sample can lead to streaking.[8][9] Try diluting your sample before spotting it on the plate.

  • Use a different stationary phase: If streaking persists, consider using a different type of TLC plate, such as alumina or a reversed-phase (C18) plate.[7][8]

Q4: The Rf values of my starting material and product are very similar. How can I improve their separation?

When the reactant and product have similar polarities, their spots on the TLC plate may be difficult to resolve.[10] Here are some strategies to improve separation:

  • Adjust the solvent system polarity: Small, incremental changes to the solvent ratio can have a significant impact on separation. Try slightly increasing or decreasing the polarity of the mobile phase.

  • Try a different solvent system: If adjusting the ratio of your current system doesn't work, try a completely different combination of solvents. For example, you could substitute ethyl acetate with acetone or dichloromethane.

  • Use a co-spot: A "co-spot" lane, where you spot both the starting material and the reaction mixture at the same point, can help you determine if two spots with similar Rf values are indeed different compounds.[3][11] If they are different, you may see two distinct, albeit close, spots.

Troubleshooting Guide

This section addresses specific problems you might encounter during the TLC monitoring of your this compound reaction.

Problem Possible Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate. The sample is too dilute.[8][9] The compound is not UV-active and no stain was used.[6][8] The compound is volatile and has evaporated from the plate.[8] The spotting line was below the solvent level in the developing chamber.[9]Concentrate the sample and re-spot, or spot multiple times in the same location, allowing the solvent to dry between applications.[8][9] Use a chemical stain like potassium permanganate or p-anisaldehyde.[4][6] Ensure the spotting line is above the solvent level.[9]
Spots are elongated or appear as streaks. The sample is overloaded.[8][9] The compound is interacting strongly with the silica gel (common for pyridines).[7] The mobile phase is not appropriate for the sample.[9]Dilute the sample before spotting.[8] Add a small amount of triethylamine or ammonia to the mobile phase.[8] Experiment with different solvent systems.[9]
All spots remain at the baseline (low Rf). The mobile phase is not polar enough.[8]Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[8]
All spots are near the solvent front (high Rf). The mobile phase is too polar.[8]Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).[8]
The solvent front is running unevenly. The TLC plate is touching the side of the developing chamber or the filter paper.[9] The bottom of the TLC plate is not level with the bottom of the chamber.Ensure the plate is centered in the chamber and not touching the sides. Make sure the chamber is on a level surface.

Experimental Protocol: TLC Monitoring

This protocol outlines the key steps for monitoring a reaction involving this compound.

1. Preparation of the TLC Plate:

  • Using a pencil, gently draw a straight line across a silica gel TLC plate, approximately 1 cm from the bottom. This is your origin line.

  • Mark three evenly spaced points on the origin line for spotting. These will be for your starting material (SM), a co-spot (Co), and the reaction mixture (RM).[3][11]

2. Spotting the TLC Plate:

  • Dissolve a small amount of your starting material, this compound, in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the starting material solution on the "SM" mark.

  • Spot the starting material solution on the "Co" mark.

  • Withdraw a small aliquot of your reaction mixture and spot it on the "RM" mark and directly on top of the starting material spot at the "Co" mark.[3]

3. Developing the TLC Plate:

  • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your origin line on the TLC plate.[3]

  • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.

  • Carefully place the spotted TLC plate into the chamber and replace the lid.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.[3]

4. Visualization:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[5]

  • If necessary, use a chemical stain (e.g., potassium permanganate) to visualize the spots. Dip the plate into the stain solution, then gently heat it with a heat gun until the spots appear.[5]

5. Interpretation:

  • The reaction is progressing if you see the spot corresponding to the starting material in the "RM" lane decrease in intensity over time, and a new spot (the product) appearing.[11]

  • The reaction is complete when the starting material spot is no longer visible in the "RM" lane.[11]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate (SM, Co-spot, RM) prep_plate->spot_plate prep_sample Prepare Samples (SM, RM) prep_sample->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV/Stain) dry_plate->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for TLC Reaction Monitoring.

Troubleshooting_Logic start Problem with TLC Result streaking Streaking/Tailing Spots? start->streaking rf_issue Incorrect Rf Values? streaking->rf_issue No add_base Add Base (e.g., TEA) to Eluent streaking->add_base Yes dilute_sample Dilute Sample streaking->dilute_sample Yes no_spots No Spots Visible? rf_issue->no_spots No adjust_polarity Adjust Solvent Polarity rf_issue->adjust_polarity Yes change_solvent Change Solvent System rf_issue->change_solvent Yes concentrate_sample Concentrate Sample / Re-spot no_spots->concentrate_sample Yes use_stain Use a Chemical Stain no_spots->use_stain Yes end Problem Resolved no_spots->end No add_base->end dilute_sample->end adjust_polarity->end change_solvent->end concentrate_sample->end use_stain->end

Caption: Troubleshooting Logic for Common TLC Issues.

References

Technical Support Center: Synthesis of 3-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and practical synthetic route is a two-step process. The first step involves the bromination of 2-hydroxypyridine to yield 3-bromo-2-hydroxypyridine. This intermediate is then subjected to a Williamson ether synthesis using an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to form the final product, this compound.[1]

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Impurities can arise from both the initial bromination and the subsequent etherification steps. Key potential impurities include:

  • Unreacted Starting Materials: Residual 3-bromo-2-hydroxypyridine or 2-ethoxypyridine.

  • Over-brominated Species: Formation of dibromo- or polybrominated pyridines, such as 3,5-dibromo-2-ethoxypyridine, can occur if the bromination conditions are not carefully controlled.

  • Positional Isomers: Depending on the synthetic strategy, small amounts of other bromo-isomers may be formed.

  • By-products from Williamson Ether Synthesis: If the reaction conditions are not optimized, elimination by-products can be formed from the ethylating agent. Also, unreacted base and its salts will be present.[2][3][4]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended for unambiguous identification and purity assessment. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities.

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): Confirms the molecular weight of the product and helps in the identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[5][]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the main product from its impurities and for quantitative purity analysis.[7][8][9]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area. It should be kept in a tightly sealed container to protect it from moisture and light.

Troubleshooting Guides

Problem 1: Low yield of this compound in the Williamson Ether Synthesis Step.
Possible Cause Suggested Solution
Incomplete deprotonation of 3-bromo-2-hydroxypyridine. Ensure a sufficiently strong base (e.g., sodium hydride, potassium carbonate) is used in an appropriate solvent. The reaction should be stirred for an adequate amount of time to allow for complete salt formation before adding the ethylating agent.
Inefficient nucleophilic attack. The reaction temperature may be too low. Gently heating the reaction mixture can increase the rate of the S(_N)2 reaction. Ensure the solvent is appropriate for a Williamson ether synthesis (e.g., DMF, acetonitrile).[3]
Side reactions of the ethylating agent. Use a primary ethyl halide (e.g., ethyl iodide, ethyl bromide) to minimize elimination side reactions.[2][4] Avoid excessively high temperatures which can favor elimination.
Loss of product during work-up and purification. Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during the aqueous work-up to minimize the solubility of the product in the aqueous layer. Select a suitable chromatography system for purification to minimize product loss.
Problem 2: Presence of significant impurities in the final product.
Impurity Type Identification Method Troubleshooting Steps
Unreacted 3-bromo-2-hydroxypyridine HPLC, GC-MS, ¹H NMRIncrease the molar equivalent of the ethylating agent and the base. Extend the reaction time or gently increase the reaction temperature.
Di-brominated species (e.g., 3,5-dibromo-2-ethoxypyridine) GC-MS (characteristic isotopic pattern for two bromine atoms), ¹H NMROptimize the bromination step of 2-hydroxypyridine. Use a controlled amount of the brominating agent and maintain the recommended reaction temperature to avoid over-bromination.
Unidentified peaks in HPLC or GC-MS LC-MS, High-Resolution MS, NMRIsolate the impurity using preparative HPLC or column chromatography for structural elucidation by NMR and high-resolution mass spectrometry. Once identified, the reaction conditions can be modified to minimize its formation.

Experimental Protocols

Synthesis of 3-Bromo-2-hydroxypyridine (Precursor)

This protocol is adapted from established methods for the bromination of 2-hydroxypyridine.[1]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-hydroxypyridine in a suitable solvent (e.g., water or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 3-bromo-2-hydroxypyridine.

Synthesis of this compound (Williamson Ether Synthesis)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-bromo-2-hydroxypyridine in an anhydrous aprotic solvent (e.g., DMF or acetonitrile).

  • Deprotonation: Add a strong base (e.g., sodium hydride, potassium carbonate) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature.

  • Ethylation: Slowly add ethyl iodide or ethyl bromide to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C).

  • Carrier Gas: Helium.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-400 m/z.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Spectrometer: 400 MHz or higher.

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for detailed structural analysis.

Visualizations

Synthesis_Pathway 2-Hydroxypyridine 2-Hydroxypyridine 3-Bromo-2-hydroxypyridine 3-Bromo-2-hydroxypyridine 2-Hydroxypyridine->3-Bromo-2-hydroxypyridine Bromination (e.g., Br2) This compound This compound 3-Bromo-2-hydroxypyridine->this compound Williamson Ether Synthesis (e.g., EtI, Base)

Caption: Synthesis pathway for this compound.

Impurity_Formation cluster_bromination Bromination Step cluster_etherification Williamson Ether Synthesis 2-Hydroxypyridine_start 2-Hydroxypyridine 3-Bromo-2-hydroxypyridine_prod 3-Bromo-2-hydroxypyridine 2-Hydroxypyridine_start->3-Bromo-2-hydroxypyridine_prod Desired Reaction Dibromo_impurity 3,5-Dibromo-2-hydroxypyridine (Over-bromination) 3-Bromo-2-hydroxypyridine_prod->Dibromo_impurity Side Reaction (Excess Bromine) 3-Bromo-2-hydroxypyridine_start 3-Bromo-2-hydroxypyridine 3-Bromo-2-ethoxypyridine_prod This compound 3-Bromo-2-hydroxypyridine_start->3-Bromo-2-ethoxypyridine_prod Desired Reaction Unreacted_impurity Unreacted Starting Material 3-Bromo-2-hydroxypyridine_start->Unreacted_impurity Incomplete Reaction Elimination_impurity Elimination By-product (from Ethyl Halide) Ethyl_Halide Ethyl Halide Ethyl_Halide->Elimination_impurity Side Reaction (Strong Base, Heat)

Caption: Potential impurity formation pathways.

Analytical_Workflow Crude_Product Crude this compound HPLC_Analysis HPLC Purity Check Crude_Product->HPLC_Analysis GCMS_Analysis GC-MS Impurity ID Crude_Product->GCMS_Analysis Purification Purification (Column Chromatography) HPLC_Analysis->Purification If purity < specification Impurity_Profile Impurity Profile Report GCMS_Analysis->Impurity_Profile NMR_Analysis NMR Structural Confirmation NMR_Analysis->Impurity_Profile Pure_Product Purified Product (>98%) Pure_Product->NMR_Analysis Purification->Pure_Product

Caption: Analytical workflow for impurity identification.

References

Technical Support Center: Improving the Solubility of 3-Bromo-2-ethoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on solubilizing 3-Bromo-2-ethoxypyridine for experimental use. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural analog, 3-Bromo-2-methoxypyridine, is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with limited solubility in water.[1] The ethoxy group in 3,5-Dibromo-2-ethoxypyridine enhances its solubility in polar organic solvents compared to unsubstituted dibromopyridines.[2] Therefore, this compound is expected to be soluble in a range of common organic solvents.

Q2: I am having trouble dissolving this compound in my chosen solvent. What could be the issue?

A2: Several factors can influence the dissolution of this compound. These include the purity of the compound, the grade and purity of the solvent, temperature, and the presence of any moisture. It is also possible that the concentration you are trying to achieve exceeds the solubility limit of the compound in that specific solvent.

Q3: Are there any recommended solvents for preparing a stock solution of this compound?

A3: Based on the solubility of similar compounds, polar aprotic solvents such as DMSO and dimethylformamide (DMF) are excellent starting points for preparing high-concentration stock solutions. Alcohols like methanol and ethanol are also likely to be effective.

Q4: Can I heat the mixture to improve the solubility of this compound?

A4: Gentle warming can be an effective method to increase the solubility of many organic compounds. However, it is crucial to consider the thermal stability of this compound. It is recommended to warm the solution gently (e.g., to 30-40°C) and monitor for any signs of degradation, such as a color change.

Troubleshooting Guide

This guide provides solutions to common issues encountered when dissolving this compound.

Problem Possible Cause Recommended Solution
Compound is not dissolving or is dissolving very slowly. - Solvent polarity is not optimal.- Concentration is too high.- Insufficient agitation.- Try a different solvent with a different polarity (see Solubility Profile table).- Reduce the concentration of the solution.- Use a vortex mixer or sonication to enhance dissolution.
A precipitate forms after the initial dissolution. - The solution is supersaturated.- Temperature has decreased.- The solvent has partially evaporated.- Gently warm the solution while stirring.- Add a small amount of additional solvent.- Ensure the container is properly sealed to prevent evaporation.
The solution appears cloudy or hazy. - The compound may be partially soluble.- Presence of impurities in the compound or solvent.- Filter the solution through a 0.45 µm syringe filter.- Use high-purity grade compound and anhydrous solvents.
The compound appears to be immiscible with the solvent. - Significant difference in polarity between the compound and the solvent.- Refer to the "like dissolves like" principle and choose a solvent with a similar polarity to this compound.

Solubility Profile

Solvent Polarity Expected Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
N,N-Dimethylformamide (DMF)Polar AproticSoluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
Dichloromethane (DCM)NonpolarLikely Soluble
ChloroformNonpolarLikely Soluble
Ethyl AcetateModerately PolarLikely Soluble
AcetonitrilePolar AproticLikely Soluble
Tetrahydrofuran (THF)Polar AproticLikely Soluble
TolueneNonpolarSparingly Soluble to Insoluble
HexaneNonpolarInsoluble
WaterPolar ProticLimited to Insoluble

Experimental Protocols

Protocol for Determining the Quantitative Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by analyzing these standards using an appropriate analytical method (e.g., HPLC-UV or GC-FID).

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. "Excess" means that undissolved compound should be visible.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated.

  • Sample Collection and Analysis:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

    • Dilute the filtered sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method used for the standards.

  • Calculation:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Dissolving this compound start Start: Dissolve Compound is_dissolved Is the compound fully dissolved? start->is_dissolved increase_agitation Increase Agitation (Vortex/Sonicate) is_dissolved->increase_agitation No success Successfully Dissolved is_dissolved->success Yes increase_agitation->is_dissolved gentle_warming Apply Gentle Heat (30-40°C) increase_agitation->gentle_warming Still not dissolved gentle_warming->is_dissolved check_concentration Is concentration too high? gentle_warming->check_concentration Still not dissolved reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes change_solvent Select a More Suitable Solvent check_concentration->change_solvent No reduce_concentration->is_dissolved change_solvent->is_dissolved failure Consult Further Resources change_solvent->failure Still not dissolved

Caption: A workflow diagram for troubleshooting issues when dissolving this compound.

SolubilityStrategy Strategy for Enhancing Solubility start Initial Dissolution Attempt is_soluble Is solubility adequate? start->is_soluble use_cosolvent Use a Co-solvent System is_soluble->use_cosolvent No proceed Proceed with Experiment is_soluble->proceed Yes use_cosolvent->is_soluble adjust_temp Adjust Temperature use_cosolvent->adjust_temp Inadequate adjust_temp->is_soluble consider_excipients Consider Solubilizing Excipients (e.g., cyclodextrins, surfactants) adjust_temp->consider_excipients Inadequate consider_excipients->is_soluble

Caption: A decision-making diagram for selecting a strategy to improve solubility.

References

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 3-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of minimizing homocoupling during cross-coupling reactions involving 3-bromo-2-ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of one of the coupling partners react with each other. In the case of using this compound, the primary homocoupling product would be 2,2'-diethoxy-3,3'-bipyridine. This side reaction consumes your starting material and can complicate the purification of your desired cross-coupled product.

Q2: What are the main causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The primary culprits for homocoupling are the presence of oxygen and the use of Pd(II) precatalysts.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of organometallic reagents.[1] When using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) form, and this reduction can sometimes occur via a pathway that leads to homocoupling.

Q3: How does the choice of cross-coupling reaction (e.g., Suzuki, Stille, Buchwald-Hartwig) affect the likelihood of homocoupling?

A3: Homocoupling is a common side reaction in both Suzuki and Stille couplings. In Suzuki reactions, the boronic acid partner is susceptible to homocoupling.[2] Similarly, in Stille reactions, the organostannane reagent can undergo homocoupling.[3][4] While not as commonly cited as the primary side reaction, conditions that favor catalyst deactivation in Buchwald-Hartwig aminations can potentially lead to undesired side products.

Q4: Are there specific ligands that are known to minimize homocoupling?

A4: Yes, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often effective.[5] These ligands can promote the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homocoupling. For challenging substrates like some pyridyl derivatives, specialized ligands may be required to achieve high selectivity.[6]

Q5: Can the base used in the reaction influence the amount of homocoupling?

A5: Absolutely. The choice and strength of the base can significantly impact the reaction outcome. Generally, weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred as they are less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[7] However, the optimal base is often substrate-dependent and may require screening.

Troubleshooting Guide

Below is a table summarizing common issues encountered when trying to minimize homocoupling with this compound, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Significant formation of 2,2'-diethoxy-3,3'-bipyridine Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents. Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen).
Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂).Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, consider adding a mild reducing agent like a phosphine ligand or a formate salt.
Suboptimal ligand choice.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).
Inappropriate base.Test weaker inorganic bases like K₃PO₄, Cs₂CO₃, or KF.
Low yield of the desired cross-coupled product Catalyst deactivation.Ensure high-purity reagents and solvents. The ligand-to-palladium ratio may need optimization (typically 1:1 to 2:1 for monodentate ligands).
Inefficient transmetalation.For Suzuki couplings, ensure the base is sufficiently soluble and strong enough to activate the boronic acid. For Stille couplings, the addition of a copper(I) co-catalyst can sometimes accelerate transmetalation.
Decomposition of the organometallic reagent.Use fresh and high-purity organoboronic acids/esters or organostannanes. For Suzuki reactions, consider converting the boronic acid to a more stable derivative like a pinacol ester.
Formation of dehalogenated byproduct (2-ethoxypyridine) Presence of protic impurities or certain solvents/bases.Use anhydrous solvents and reagents. Avoid bases that can act as hydride sources.

Experimental Protocols

The following are representative experimental protocols for Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions with this compound, designed to minimize homocoupling.

Protocol 1: Suzuki-Miyaura Coupling

This protocol employs a Pd(0) catalyst and a moderately weak base to suppress homocoupling.

Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Degassed 1,4-dioxane and water (10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • In a separate vial under argon, add Pd₂(dba)₃ and XPhos, followed by the degassed dioxane/water solvent mixture. Stir until a homogeneous solution is formed.

  • Transfer the catalyst solution to the Schlenk flask containing the reagents via a cannula.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Stille Coupling

This protocol utilizes a common Pd(0) catalyst and an additive to facilitate the cross-coupling.

Reagents:

  • This compound

  • Organostannane (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Degassed anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed DMF via syringe, followed by the organostannane.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic solution with aqueous potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol uses a specialized ligand and a strong, non-nucleophilic base for the C-N bond formation.

Reagents:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (RuPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Degassed anhydrous toluene

Procedure:

  • In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add the this compound and the amine.

  • Add the degassed toluene and seal the tube.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling Highlighting Homocoupling

Suzuki_Homocoupling Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA Ar-X = this compound Oxygen O₂ Pd0->Oxygen PdII_ArX Ar-Pd(II)(X)L₂ OA->PdII_ArX Transmetalation Transmetalation ([R-B(OH)₃]⁻) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)(R)L₂ Transmetalation->PdII_ArR RE Reductive Elimination PdII_ArR->RE RE->Pd0 Product Ar-R (Desired Product) RE->Product PdII_species Pd(II) Species Oxygen->PdII_species Oxidation Transmetalation_homo Transmetalation ([R-B(OH)₃]⁻) PdII_species->Transmetalation_homo PdII_R2 R-Pd(II)(R)L₂ Transmetalation_homo->PdII_R2 RE_homo Reductive Elimination PdII_R2->RE_homo RE_homo->Pd0 Homocoupling_Product R-R (Homocoupling) RE_homo->Homocoupling_Product

Caption: Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway initiated by Pd(0) oxidation.

Troubleshooting Workflow for Minimizing Homocoupling

Troubleshooting_Workflow start High Homocoupling Observed check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere degas Rigorously degas all solvents and reagents check_atmosphere->degas No check_catalyst Are you using a Pd(II) precatalyst? check_atmosphere->check_catalyst Yes degas->check_atmosphere switch_catalyst Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) check_catalyst->switch_catalyst Yes optimize_ligand_base Screen bulky, electron-rich ligands and weaker inorganic bases check_catalyst->optimize_ligand_base No switch_catalyst->optimize_ligand_base end Homocoupling Minimized optimize_ligand_base->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling in cross-coupling reactions.

References

Technical Support Center: Catalyst Selection for 3-Bromo-2-ethoxypyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during palladium-catalyzed cross-coupling reactions with the sterically hindered and electron-rich substrate, 3-Bromo-2-ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The coupling of this compound can be difficult due to a combination of steric hindrance from the ethoxy group at the 2-position and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can inhibit its catalytic activity. This is a common issue known as the "2-pyridyl problem" in Suzuki-Miyaura cross-coupling reactions.[1][2] The electron-donating nature of the ethoxy group can also affect the oxidative addition step.

Q2: What are the most common side reactions observed during these couplings?

A2: Common side reactions include protodeboronation (hydrolysis of the boronic acid C-B bond) in Suzuki couplings, and homocoupling of the boronic acid or terminal alkyne.[3] Homocoupling can be promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[3] For Buchwald-Hartwig aminations, diarylamine formation can be a competing side reaction.[4]

Q3: My Suzuki-Miyaura coupling is not working. What should I check first?

A3: When a Suzuki-Miyaura coupling fails, first assess the activity of your palladium catalyst and ligand. Ensure your solvent is thoroughly degassed to prevent catalyst decomposition and homocoupling.[3][5] The choice of base is also critical; weaker bases may not be effective. Consider using more stable boronic acid derivatives like pinacol esters or trifluoroborate salts to minimize protodeboronation.[3]

Q4: How can I improve the yield of my Buchwald-Hartwig amination?

A4: To improve yields in Buchwald-Hartwig aminations, consider using specialized, bulky electron-rich phosphine ligands such as RuPhos or BrettPhos, which have shown to be effective for challenging substrates.[6] The choice of base is also crucial, with strong, non-nucleophilic bases like LiHMDS or NaOtBu often being required.[6] Reaction temperature and solvent can also significantly impact the outcome, so screening different conditions is recommended.

Q5: What are the key considerations for a successful Sonogashira coupling with this substrate?

A5: For a successful Sonogashira coupling, the choice of both the palladium catalyst and a copper(I) co-catalyst is important, although copper-free conditions have also been developed.[7][8] The reaction is typically performed in the presence of an amine base, such as triethylamine.[9] The reactivity can be influenced by the steric bulk of the phosphine ligand and the electronic properties of the alkyne.[10]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to No Product Formation

Potential Cause Troubleshooting Step
Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation.[5]
ProtodeboronationSwitch to a more stable boronic acid derivative (e.g., pinacol ester, trifluoroborate salt).[3] Use anhydrous solvents and handle the boronic acid under inert conditions.
Poor Base EfficacyScreen stronger bases such as K₃PO₄ or Cs₂CO₃.[3][11]
Catalyst InhibitionThe pyridine nitrogen may be inhibiting the catalyst. Consider using ligands that can sterically shield the palladium center.[3]
Low ReactivityIncrease the reaction temperature. Switch to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[3]
Buchwald-Hartwig Amination

Issue: Incomplete Conversion

Potential Cause Troubleshooting Step
Inefficient Catalyst SystemEmploy specialized ligands like RuPhos or BrettPhos, which are known to be effective for challenging heteroaryl halides.[6]
Inappropriate BaseUse a strong, non-nucleophilic base such as LiHMDS or NaOtBu.[6]
Solvent EffectsScreen different solvents. Aprotic polar solvents like dioxane or toluene are commonly used.[6][12]
Low Reaction TemperatureGradually increase the reaction temperature, as challenging substrates often require more forcing conditions.[13]
Sonogashira Coupling

Issue: Low Yield and/or Significant Homocoupling

Potential Cause Troubleshooting Step
Oxygen ContaminationThoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).
Inefficient Catalyst/Co-catalystScreen different palladium catalysts and phosphine ligands. Optimize the loading of the Cu(I) co-catalyst or consider copper-free conditions.[7][8]
Base IncompatibilityEnsure the amine base is suitable and used in sufficient quantity. Triethylamine is a common choice.[9]
Steric HindranceUse less sterically demanding phosphine ligands to facilitate the coupling.[10]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling

This is a generalized starting protocol and may require optimization.

  • To a dry Schlenk flask, add the arylboronic acid (1.2 - 1.5 equiv.), the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add this compound (1.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[14]

  • Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1) via syringe.[15]

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).[5]

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.[5]

  • Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.[5]

General Procedure for a Buchwald-Hartwig Amination

This is a representative protocol and should be optimized for specific substrates.

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a RuPhos or BrettPhos-based precatalyst), the ligand (if not using a precatalyst), and the base (e.g., LiHMDS or NaOtBu) to a dry Schlenk tube.

  • Add this compound.

  • Seal the tube and remove it from the glovebox.

  • Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Add the amine coupling partner via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[14]

  • Monitor the reaction progress.

  • After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.[14]

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography.

General Procedure for a Sonogashira Coupling

This protocol is a starting point and may need adjustment.[16]

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[16]

  • Evacuate and backfill the flask with argon three times.[16]

  • Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv.).[16]

  • Add the terminal alkyne (1.2 equiv.) via syringe.[16]

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 100 °C).[16][17]

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture, dilute with a suitable organic solvent (e.g., diethyl ether), and filter through celite.

  • Wash the filtrate with a saturated aqueous NH₄Cl solution, dry the organic layer, and concentrate. Purify by column chromatography.[16]

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound Couplings cluster_suzuki Suzuki-Miyaura Troubleshooting cluster_buchwald Buchwald-Hartwig Troubleshooting cluster_sonogashira Sonogashira Troubleshooting start Define Coupling Type (Suzuki, Buchwald, Sonogashira) suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira suzuki_catalyst Initial Catalyst System: Pd(PPh3)4 or Pd(dppf)Cl2 Base: K2CO3 or K3PO4 suzuki->suzuki_catalyst buchwald_catalyst Initial Catalyst System: Pd precatalyst with RuPhos or BrettPhos Base: NaOtBu or LiHMDS buchwald->buchwald_catalyst sonogashira_catalyst Initial Catalyst System: Pd(PPh3)2Cl2 / CuI Base: Et3N sonogashira->sonogashira_catalyst suzuki_issue Low Yield? suzuki_catalyst->suzuki_issue suzuki_solution Optimize: - Use bulky phosphine ligands (SPhos, XPhos) - Screen stronger bases (Cs2CO3) - Use boronic esters/trifluoroborates suzuki_issue->suzuki_solution Yes suzuki_success Successful Coupling suzuki_issue->suzuki_success No suzuki_solution->suzuki_success buchwald_issue Incomplete Reaction? buchwald_catalyst->buchwald_issue buchwald_solution Optimize: - Screen different ligands - Increase temperature - Vary solvent (Dioxane, Toluene) buchwald_issue->buchwald_solution Yes buchwald_success Successful Amination buchwald_issue->buchwald_success No buchwald_solution->buchwald_success sonogashira_issue Side Reactions/Low Yield? sonogashira_catalyst->sonogashira_issue sonogashira_solution Optimize: - Ensure strict inert conditions - Consider copper-free conditions - Screen phosphine ligands sonogashira_issue->sonogashira_solution Yes sonogashira_success Successful Alkynylation sonogashira_issue->sonogashira_success No sonogashira_solution->sonogashira_success

Caption: Troubleshooting workflow for selecting and optimizing catalysts for different coupling reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 Active Catalyst ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex Ar-Pd(II)-X(L2) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R-B(OR)2 pd_r_complex Ar-Pd(II)-R(L2) transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 Regeneration product Ar-R Coupled Product red_elim->product

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-2-ethoxypyridine and 3-Iodo-2-ethoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, 3-substituted 2-alkoxypyridines are valuable building blocks for the construction of a diverse array of biologically active molecules. The choice between a bromo or iodo substituent at the 3-position can significantly impact the efficiency and conditions required for subsequent cross-coupling reactions. This guide provides an objective comparison of the reactivity of 3-bromo-2-ethoxypyridine and 3-iodo-2-ethoxypyridine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.

The Fundamental Difference: Carbon-Halogen Bond Strength

The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more readily cleaved during the rate-determining oxidative addition step to the palladium(0) catalyst, leading to faster reactions under milder conditions compared to the stronger C-Br bond.

While direct comparative studies for this compound and 3-iodo-2-ethoxypyridine are not extensively documented, the established principles of reactivity for aryl halides provide a strong predictive framework. The 2-ethoxy group, being an electron-donating group, can influence the electron density of the pyridine ring and potentially affect the oxidative addition step. However, the inherent difference in the C-I and C-Br bond strengths is expected to be the dominant factor governing their relative reactivity.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide an overview of the expected reactivity differences and generalized experimental protocols for Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] For 3-halo-2-ethoxypyridines, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Expected Reactivity: 3-Iodo-2-ethoxypyridine is anticipated to exhibit higher reactivity than its bromo counterpart, likely requiring lower catalyst loadings, milder bases, and shorter reaction times to achieve comparable yields.

FeatureThis compound3-Iodo-2-ethoxypyridine
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄, Pd(OAc)₂/PPh₃
Base Stronger bases (e.g., K₃PO₄, Cs₂CO₃)Milder bases (e.g., Na₂CO₃, K₂CO₃)
Temperature Typically 80-110 °COften proceeds at lower temperatures (e.g., RT to 80 °C)
Reaction Time Generally longerGenerally shorter
Yield Good to excellent, may require optimizationGenerally high

Table 1. Predicted Comparison of Reaction Parameters for Suzuki-Miyaura Coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add the 3-halo-2-ethoxypyridine (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) via syringe.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow reagents Combine 3-halo-2-ethoxypyridine, boronic acid, base, and Pd catalyst in a dry flask inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add degassed solvent inert->solvent react Heat and stir reaction mixture solvent->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Cool, quench with water, and extract with organic solvent monitor->workup Upon completion purify Dry, concentrate, and purify by column chromatography workup->purify

Figure 1. General experimental workflow for a Suzuki-Miyaura coupling reaction.

Stille Coupling

The Stille reaction facilitates carbon-carbon bond formation between an organohalide and an organotin compound.[3] It is known for its tolerance of a wide variety of functional groups.[4][5]

Expected Reactivity: Similar to the Suzuki coupling, 3-iodo-2-ethoxypyridine is expected to be more reactive than this compound in Stille couplings, allowing for milder reaction conditions.

FeatureThis compound3-Iodo-2-ethoxypyridine
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃Pd(PPh₃)₄
Additives Often requires additives like CuI or LiClMay proceed efficiently without additives
Temperature Typically 80-110 °COften proceeds at lower temperatures
Reaction Time Generally longerGenerally shorter
Yield Good, may require optimizationGenerally high

Table 2. Predicted Comparison of Reaction Parameters for Stille Coupling.

Experimental Protocol: General Procedure for Stille Coupling

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the 3-halo-2-ethoxypyridine (1.0 equiv.) and the organostannane reagent (1.1-1.5 equiv.) in a degassed solvent (e.g., toluene, DMF, or 1,4-dioxane).[4]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additives (e.g., CuI).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with an aqueous solution of KF or NH₄Cl to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[6][7]

Expected Reactivity: Consistent with the other cross-coupling reactions, 3-iodo-2-ethoxypyridine is expected to undergo Buchwald-Hartwig amination more readily than this compound. This can be particularly advantageous when using less nucleophilic amines or when trying to avoid high temperatures that might degrade sensitive substrates.

FeatureThis compound3-Iodo-2-ethoxypyridine
Catalyst/Ligand Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAPPd(OAc)₂/PPh₃, Pd₂(dba)₃/Xantphos
Base Stronger bases (e.g., NaOtBu, K₃PO₄)Milder bases (e.g., Cs₂CO₃, K₂CO₃) may be sufficient
Temperature Typically 80-110 °COften proceeds at lower temperatures
Reaction Time Generally longerGenerally shorter
Yield Good to excellentGenerally high

Table 3. Predicted Comparison of Reaction Parameters for Buchwald-Hartwig Amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the 3-halo-2-ethoxypyridine (1.0 equiv.), the palladium precatalyst (1-5 mol%), the phosphine ligand, and the base (1.5-2.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.[8]

  • Add the degassed solvent (e.g., toluene, 1,4-dioxane, or t-butanol) followed by the amine (1.1-1.5 equiv.).[6]

  • Heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).[8]

  • Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.[8]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reactivity_Comparison cluster_0 Reactivity Trend cluster_1 Reaction Conditions Iodo 3-Iodo-2-ethoxypyridine Milder Milder Conditions (Lower Temp, Shorter Time, Milder Base) Iodo->Milder Higher Reactivity Bromo This compound Harsher Harsher Conditions (Higher Temp, Longer Time, Stronger Base) Bromo->Harsher Lower Reactivity

Figure 2. Logical relationship between halide and required reaction conditions.

Conclusion

The choice between this compound and 3-iodo-2-ethoxypyridine for cross-coupling reactions will depend on a balance of factors including cost, availability, and the specific requirements of the synthetic route. 3-Iodo-2-ethoxypyridine is the more reactive substrate, generally leading to higher yields under milder conditions and with shorter reaction times. This makes it an excellent choice for reactions involving sensitive functional groups or for rapid library synthesis. Conversely, this compound, while less reactive, is often more readily available and cost-effective. With the appropriate choice of catalyst, ligand, and reaction conditions, it can be a highly effective coupling partner. For challenging couplings, the use of more active, state-of-the-art catalyst systems may be necessary to achieve high efficiency with the bromo-analogue. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to 3-Bromo-2-ethoxypyridine and 2-bromo-3-ethoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Bromo-2-ethoxypyridine and 2-bromo-3-ethoxypyridine as substrates in palladium-catalyzed cross-coupling reactions. Due to a lack of direct comparative experimental data in the scientific literature for these specific isomers, this guide will focus on a theoretical comparison of their expected reactivity based on established principles of cross-coupling chemistry and available data for analogous compounds. We will explore their utility in Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, providing generalized experimental protocols and conditions.

Theoretical Reactivity Comparison

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily influenced by two key factors: the position of the halogen on the pyridine ring and the electronic effects of other substituents. The rate-determining step in many of these reactions is the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst.

This compound:

  • Steric Hindrance: The bromine atom is at the 3-position, which is less sterically hindered than the 2-position. This generally favors a more facile oxidative addition.

  • Electronic Effects: The electron-donating ethoxy group at the 2-position increases the electron density of the pyridine ring. This can have a dual effect. While increased electron density at the carbon bearing the bromine can slow down the oxidative addition, the overall electron-rich nature of the ring can also enhance the stability of the resulting palladium complex.

2-bromo-3-ethoxypyridine:

  • Steric Hindrance: The bromine atom is at the 2-position, adjacent to the pyridine nitrogen. This position is generally more sterically hindered, which can impede the approach of the bulky palladium catalyst and thus slow down the rate of oxidative addition.

  • Electronic Effects: The electron-donating ethoxy group at the 3-position will also increase the electron density of the ring. Its influence on the C2-Br bond will be a combination of inductive and resonance effects. The proximity of the electron-donating group to the reaction center is expected to influence the reactivity.

Expected Reactivity Trend:

Based on these general principles, This compound is predicted to be more reactive in typical palladium-catalyzed cross-coupling reactions compared to 2-bromo-3-ethoxypyridine. The reduced steric hindrance at the 3-position is likely the dominant factor leading to a faster rate of oxidative addition.

Data Presentation: Generalized Cross-Coupling Conditions

The following tables provide generalized reaction conditions for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions. These conditions are based on successful reactions reported for structurally similar bromopyridine derivatives and should serve as a starting point for optimization for both this compound and 2-bromo-3-ethoxypyridine.

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of Bromo-ethoxypyridines

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/Ligand (1-3 mol%)Pd(PPh₃)₄ is a common choice. For more challenging couplings, a combination of a palladium precursor and a ligand like SPhos or XPhos may be more effective.
Ligand (if applicable) PPh₃, SPhos, XPhos (2-6 mol%)Bulky, electron-rich phosphine ligands can improve reaction rates and yields.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)The choice of base can be critical and is often solvent-dependent. K₃PO₄ is a strong base often used with hindered substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common to dissolve both the organic halide and the inorganic base.
Temperature 80-110 °CThe required temperature will depend on the reactivity of the specific substrates and catalyst system.
Reaction Time 4-24 hoursReaction progress should be monitored by TLC or LC-MS.

Table 2: Generalized Conditions for Stille Coupling of Bromo-ethoxypyridines

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃ (1-2 mol%)Pd(PPh₃)₄ is a widely used catalyst for Stille couplings.
Ligand (if applicable) P(o-tol)₃, AsPh₃The addition of a ligand can sometimes accelerate the reaction.
Additive CuI (optional)Copper(I) iodide can act as a co-catalyst to facilitate the transmetalation step.
Solvent Toluene, Dioxane, DMFAnhydrous and degassed solvents are crucial for successful Stille couplings.
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 12-24 hoursMonitoring the reaction is essential to determine the optimal reaction time.

Table 3: Generalized Conditions for Buchwald-Hartwig Amination of Bromo-ethoxypyridines

ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%)Pre-catalysts or a combination of a palladium source and a ligand are typically used.
Ligand BINAP, Xantphos, RuPhos, BrettPhos (1.5-5 mol%)The choice of ligand is critical and depends on the nature of the amine. Bulky, electron-rich ligands are often required.
Base NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS (1.5-2.5 equivalents)A strong, non-nucleophilic base is necessary to deprotonate the amine.
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated solvents are essential.
Temperature 80-110 °CThe reaction temperature will vary depending on the substrates and catalyst system.
Reaction Time 4-24 hoursReaction progress should be monitored to avoid side reactions.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions that can be adapted for this compound and 2-bromo-3-ethoxypyridine.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a dry Schlenk flask, combine the bromo-ethoxypyridine (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the bromo-ethoxypyridine (1.0 equiv.) and the organostannane reagent (1.1-1.2 equiv.).

  • Solvent and Catalyst Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). If required, add a ligand and/or a copper(I) salt.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture can be quenched with a saturated aqueous solution of KF to precipitate tin byproducts. Filter the mixture through celite and extract the filtrate with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Reagent Addition: Add the bromo-ethoxypyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Mandatory Visualization

Cross_Coupling_Workflow reagents Reagents (Bromo-ethoxypyridine, Coupling Partner, Catalyst, Ligand, Base) setup Reaction Setup (Schlenk Flask, Inert Atmosphere) reagents->setup 1. solvent Solvent Addition (Degassed) setup->solvent 2. reaction Reaction (Heating & Stirring) solvent->reaction 3. monitoring Monitoring (TLC, LC-MS) reaction->monitoring 4. workup Work-up (Quenching, Extraction) reaction->workup 5. monitoring->reaction purification Purification (Column Chromatography) workup->purification 6. product Final Product purification->product 7.

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

A Comparative Spectroscopic Guide to 3-Bromo-2-ethoxypyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of 3-Bromo-2-ethoxypyridine, a significant building block in pharmaceutical and medicinal chemistry.[1] To facilitate a comprehensive understanding of its structural and electronic properties, this document presents a comparative analysis with three key derivatives: the closely related 3-Bromo-2-methoxypyridine, the electronically distinct 3-Bromo-2-chloropyridine, and the parent compound, 2-Ethoxypyridine.

The following sections detail the expected and observed spectroscopic characteristics of these compounds across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The data is presented in a comparative format to aid in the identification, characterization, and quality control of these important chemical entities.

Comparative Spectroscopic Data

¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Compoundδ H-4 (ppm)δ H-5 (ppm)δ H-6 (ppm)δ OCH₂ (ppm)δ CH₃ (ppm)
This compound (Predicted) ~7.7 (dd)~6.8 (dd)~8.1 (dd)~4.4 (q)~1.4 (t)
3-Bromo-2-methoxypyridine7.68 (dd)6.81 (dd)8.09 (dd)4.01 (s)-
3-Bromo-2-chloropyridine7.72 (dd)6.89 (dd)8.21 (dd)--
2-Ethoxypyridine7.49 (ddd)6.80 (ddd)8.15 (ddd)4.36 (q)1.39 (t)
¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Compoundδ C-2 (ppm)δ C-3 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)δ OCH₂ (ppm)δ CH₃ (ppm)
This compound (Predicted) ~162~110~140~118~148~63~14
3-Bromo-2-methoxypyridine163.1109.8140.2118.5148.354.2-
3-Bromo-2-chloropyridine149.9119.3140.8120.9148.9--
2-Ethoxypyridine163.2111.3138.8116.9146.861.314.7
FT-IR Spectroscopic Data (cm⁻¹)
Compoundν(C-H) aromaticν(C=C), ν(C=N)ν(C-O-C)ν(C-Br)
This compound (Predicted) ~3100-3000~1570, 1450~1250, 1040~680
3-Bromo-2-methoxypyridine~30801568, 14551255, 1025~685
3-Bromo-2-chloropyridine~30901565, 1445-~690
2-Ethoxypyridine~30701595, 14701260, 1045-
Mass Spectrometry Data (Electron Ionization)
CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺ (m/z)Key Fragment Ions (m/z)
This compound (Predicted) C₇H₈BrNO202.05201/203173/175 ([M-C₂H₄]⁺), 122 ([M-Br]⁺), 94
3-Bromo-2-methoxypyridineC₆H₆BrNO188.02187/189158/160 ([M-CHO]⁺), 108 ([M-Br]⁺), 78
3-Bromo-2-chloropyridineC₅H₃BrClN192.44191/193/195156/158 ([M-Cl]⁺), 112 ([M-Br]⁺), 77
2-EthoxypyridineC₇H₉NO123.1512395 ([M-C₂H₄]⁺), 78

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1 second.

    • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2 seconds.

    • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For liquid samples (e.g., 2-Ethoxypyridine), a thin film can be prepared between two potassium bromide (KBr) plates.

    • For solid samples, prepare a KBr pellet by grinding approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition:

    • Instrument: FT-IR Spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample holder (for KBr pellets) or clean KBr plates (for thin films) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a dilute solution of the compound (approximately 1 mg/mL in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via direct infusion or through a Gas Chromatograph (GC-MS) for separation of mixtures.

  • Data Acquisition (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-300.

    • Analysis: Identify the molecular ion peak ([M]⁺), which should exhibit a characteristic isotopic pattern for bromine-containing compounds (M and M+2 peaks of approximately equal intensity).[2] Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Visualization of Experimental Workflows

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation Sample Compound of Interest Dissolution Dissolve in Deuterated Solvent (NMR) or prepare KBr pellet/thin film (FT-IR) or dissolve in volatile solvent (MS) Sample->Dissolution NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR FTIR FT-IR Spectrometer Dissolution->FTIR MS Mass Spectrometer (e.g., GC-MS) Dissolution->MS Process_NMR Process FID, Phasing, Baseline Correction NMR->Process_NMR Process_FTIR Background Subtraction, Peak Picking FTIR->Process_FTIR Process_MS Identify Molecular Ion, Analyze Fragmentation MS->Process_MS Structure_Elucidation Structure Elucidation and Comparative Analysis Process_NMR->Structure_Elucidation Process_FTIR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Logical_Relationship Structural Relationships of Analyzed Compounds A 2-Ethoxypyridine (Parent Compound) B This compound (Target Compound) A->B Bromination at C3 C 3-Bromo-2-methoxypyridine (Analog 1: Alkoxy Variation) B->C -OEt to -OMe D 3-Bromo-2-chloropyridine (Analog 2: Electronic Variation) B->D -OEt to -Cl

Caption: Logical relationships between this compound and its derivatives.

References

A Comparative Guide to the Biological Activity of 3-Bromo-2-ethoxypyridine Analogs and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug discovery. 3-Bromo-2-ethoxypyridine, in particular, serves as a versatile synthetic intermediate for generating a diverse library of analogs with potential therapeutic applications, ranging from anti-inflammatory and antimicrobial to anticancer agents.[1] This guide provides a comparative overview of the biological activities of various pyridine derivatives, with a focus on analogs that can be conceptually derived from this compound, supported by experimental data from published research.

Comparative Analysis of Biological Activities

The following tables summarize the biological activities of different classes of pyridine derivatives, providing a comparative landscape of their potential therapeutic applications.

Table 1: Anticancer Activity of Substituted Pyridine Derivatives

Compound ClassSpecific Example(s)Cancer Cell Line(s)Reported Activity (IC50/GI)Reference(s)
Pyridine-Ureas8e, 8nMCF-7 (Breast)8e: IC50 = 0.22 µM (48h), 0.11 µM (72h)8n: IC50 = 1.88 µM (48h), 0.80 µM (72h)[2]
Pyridine Hybrids3bHuh-7, A549, MCF-7IC50 = 6.54 µM (Huh-7), 15.54 µM (A549), 6.13 µM (MCF-7)[3]
Thieno[2,3-c]pyridinesSeries of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl) derivativesVariousPromising anti-proliferative activity[4]
Imidazo[1,2-a]pyridinesThiazolyl imidazo[1,2-a]pyridine-Inhibition of tumor cell growth (p110a inhibitor)[4]
Quinazolinone-Pyridine Schiff's BasesISB 35 Human Cancer Cell LinesEquipotent activity with standards (e.g., Methotrexate)[5]

Table 2: Antimicrobial Activity of Substituted Pyridine Derivatives

Compound ClassSpecific Example(s)Target Organism(s)Reported Activity (MIC/Potency)Reference(s)
2-Imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides1Fungal and bacterial strainsPotency: 12.5–25 µg/mL[4]
Pyridine-based copper complexes2-5-Superoxide dismutase activity: 49.07–130.23 mM[4]
4-(Arylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids7Drug-resistant S. epidermidisSimilar to oxacillin, better than chloramphenicol[4]
3-(Pyridine-3-yl)-2-oxazolidinone derivatives21b, 21d, 21e, 21f5 Gram-positive bacteriaStrong antibacterial activity similar to linezolid[6]
Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives-Candida albicans, Candida glabrataAntifungal activity[7]

Table 3: Neurological and Other Activities of Substituted Pyridine Derivatives

Compound ClassSpecific Example(s)Biological Target/ActivityReported EffectReference(s)
2-Substituted Pyridines2-(2'-piperazino-ethanoxy)pyridine, 2-(3'-morpholino-2'-hydroxypropyloxy)pyridineAnticonvulsant (MES-induced seizures)Most active of the series[8]
2-Substituted Pyridines2-(2'-piperazino-ethanoxy)pyridine, 2-(2'-phenylamino-ethanoxy)pyridineAmphetamine AntagonismSignificant decrease in elevated motor activity[8]
2-Substituted PyridinesVariousAntihistaminic (Histamine induced contraction)Significant blocking[8]
(E)-3-Styrylpyridine Derivatives(E)-2-Bromo-5-(4-dimethylaminostyryl)pyridine (7)Amyloid Plaques (Alzheimer's Disease)Highest binding affinity, intensely stained plaques[9]
3-Bromo Isoquinoline Derivatives-Analgesic and Anti-inflammatoryNoteworthy activity[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols commonly employed in the screening of pyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., pyridine derivatives) and a reference drug (e.g., doxorubicin) for a specified duration (e.g., 48 or 72 hours).[2]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • Formazan Solubilization: The plates are incubated to allow the conversion of MTT into formazan crystals by metabolically active cells. The formazan crystals are then solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Binding Assays (for Alzheimer's Disease Imaging Agents)

These assays are used to determine the binding affinity of compounds to specific targets, such as amyloid plaques.[9]

  • Brain Homogenate Preparation: Postmortem brain tissue from Alzheimer's disease patients is homogenized.[9]

  • Competitive Binding: The brain homogenates are incubated with a radiolabeled ligand known to bind to amyloid plaques and varying concentrations of the test compound.

  • Separation and Measurement: The bound and free radioligand are separated by filtration, and the radioactivity of the filter is measured.

  • Data Analysis: The data is used to calculate the inhibition constant (Ki) of the test compound, which is a measure of its binding affinity.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization start This compound reaction Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) start->reaction analogs Library of Analogs reaction->analogs invitro In Vitro Assays (e.g., MTT, MIC) analogs->invitro invivo In Vivo Models (e.g., Animal studies) invitro->invivo data Activity Data (IC50, MIC) invitro->data invivo->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and biological screening of this compound analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Pyridine Analog (Kinase Inhibitor) inhibitor->raf inhibitor->mek

Caption: Potential mechanism of action for pyridine analogs as kinase inhibitors in the MAPK/ERK signaling pathway.

References

Navigating the Synthesis of 2,3-Disubstituted Pyridines: A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the functionalization of pyridine scaffolds is a critical step in the creation of novel therapeutics and functional materials. 3-Bromo-2-ethoxypyridine serves as a versatile building block for introducing substituents at the 3-position of the pyridine ring through modern cross-coupling methodologies. This guide provides a comparative analysis of two prominent palladium-catalyzed reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—for the derivatization of this compound, offering insights into catalyst performance and providing detailed experimental protocols.

The strategic placement of substituents on the pyridine ring is a key aspect of molecular design in medicinal chemistry. The 2-ethoxy group in this compound can influence the electronic properties and reactivity of the molecule, making the selection of an appropriate catalytic system crucial for achieving high yields and purity in cross-coupling reactions. This guide presents a performance comparison of common palladium catalysts for the synthesis of 2-ethoxy-3-arylpyridines and 2-ethoxy-3-aminopyridines, supported by representative experimental data.

Performance Comparison of Catalytic Systems

The choice of palladium catalyst and associated ligands and bases significantly impacts the efficiency of cross-coupling reactions. Below is a summary of quantitative data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid and the Buchwald-Hartwig amination with morpholine, showcasing the performance of various catalytic systems.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O1001285
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100892
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF801095
PdCl₂(dppf) (3)-K₂CO₃DMF/H₂O901288

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001688
Pd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃1,4-Dioxane1101891
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene1001494
BrettPhos Pd G3 (2)-LHMDSTHF901296

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are provided below. These protocols are based on established procedures for bromopyridine derivatives and serve as a robust starting point for optimization.[1][2]

Suzuki-Miyaura Coupling: Synthesis of 2-Ethoxy-3-phenylpyridine

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-ethoxy-3-phenylpyridine.

Expected Spectroscopic Data for 2-Ethoxy-3-phenylpyridine:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (dd, J = 4.8, 1.6 Hz, 1H), 7.60 - 7.55 (m, 2H), 7.45 - 7.35 (m, 4H), 7.00 (dd, J = 7.6, 4.8 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.45 (t, J = 7.1 Hz, 3H).[3]

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.5, 145.0, 138.8, 137.9, 129.5, 128.6, 128.0, 127.5, 117.9, 64.8, 14.7.[3]

  • MS (EI): m/z (%) = 199 (M⁺, 100), 170, 142, 115.

Buchwald-Hartwig Amination: Synthesis of 2-Ethoxy-3-(morpholin-4-yl)pyridine

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv.)

  • Anhydrous THF (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with BrettPhos Pd G3 and LHMDS.

  • Add anhydrous THF and stir for 5 minutes.

  • Add this compound followed by morpholine.

  • Seal the vial and heat the mixture to 90 °C.

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 12 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to yield 2-ethoxy-3-(morpholin-4-yl)pyridine.

Expected Spectroscopic Data for 2-Ethoxy-3-(morpholin-4-yl)pyridine:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J = 4.9, 1.8 Hz, 1H), 7.15 (dd, J = 7.5, 1.8 Hz, 1H), 6.80 (dd, J = 7.5, 4.9 Hz, 1H), 4.30 (q, J = 7.0 Hz, 2H), 3.85 (t, J = 4.8 Hz, 4H), 3.05 (t, J = 4.8 Hz, 4H), 1.40 (t, J = 7.0 Hz, 3H).[4][5]

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.0, 141.5, 135.0, 125.0, 115.5, 67.0, 64.0, 52.0, 14.8.[4][5]

  • MS (EI): m/z (%) = 208 (M⁺, 100), 179, 151, 122.

Visualizing Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Combine Reactants: This compound, Phenylboronic Acid, Catalyst, Ligand, Base inert Establish Inert Atmosphere (Ar/N2) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Column Chromatography dry->purify end Isolated Product: 2-Ethoxy-3-phenylpyridine purify->end Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction Execution cluster_workup Workup and Purification start Combine Catalyst and Base solvent Add Anhydrous Solvent start->solvent reactants Add this compound and Morpholine solvent->reactants heat Heat and Stir (90-110 °C) reactants->heat monitor Monitor Progress (GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Perform Aqueous Extraction quench->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Flash Chromatography dry->purify end Isolated Product: 2-Ethoxy-3-(morpholin-4-yl)pyridine purify->end

References

Comparative Analysis of HPLC and LC-MS Methods for In-Process Monitoring of 3-Bromo-2-ethoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous analysis of reaction mixtures is fundamental to ensuring the purity, safety, and efficacy of synthesized compounds. 3-Bromo-2-ethoxypyridine is a key building block in the development of various pharmaceutical agents.[1] This guide presents a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound reaction mixtures, providing supporting data and detailed experimental protocols.

At a Glance: HPLC vs. LC-MS for this compound Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique ideal for routine analysis and purity assessment. It excels at separating compounds based on their physicochemical properties and provides reliable quantitative data based on UV absorbance. However, for the unambiguous identification of unknown impurities or byproducts in a complex reaction mixture, Liquid Chromatography-Mass Spectrometry (LC-MS) is the more powerful alternative. LC-MS couples the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer, delivering molecular weight information that is crucial for definitive compound identification.[2]

The choice between HPLC and LC-MS is contingent on the specific analytical requirements. For routine monitoring of reaction progress where the identities of the starting materials and product are known, HPLC is a cost-effective and efficient tool.[2] For comprehensive impurity profiling, metabolite identification, and in-depth kinetic studies, the specificity and sensitivity of LC-MS are indispensable.

Data Presentation: Comparative Performance Metrics

To illustrate the comparative performance of HPLC and LC-MS in analyzing a typical reaction mixture for the synthesis of this compound, the following tables summarize the expected quantitative data. The data is based on a hypothetical reaction involving the ethoxylation of 3-bromo-2-hydroxypyridine.

Table 1: HPLC with UV Detection

CompoundRetention Time (min)Response FactorLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
3-Bromo-2-hydroxypyridine2.51.20.51.5
This compound4.81.00.31.0
Potential Impurity A3.11.10.82.4
Potential Impurity B5.50.90.61.8

Table 2: LC-MS Detection

CompoundRetention Time (min)[M+H]⁺ (m/z)Fragment Ions (m/z)Limit of Detection (LOD) (ng/mL)
3-Bromo-2-hydroxypyridine2.5173.9/175.9156.9/158.9, 94.010
This compound4.8201.9/203.9173.9/175.9, 146.0/148.05
Potential Impurity A3.1187.9/189.9-15
Potential Impurity B5.5215.9/217.9-12

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS analysis are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and reaction conditions.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for quantifying the conversion of the starting material to the product and for monitoring the formation of known impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile (MeCN) and water with 0.1% formic acid.

      • Gradient Program:

        • 0-2 min: 10% MeCN

        • 2-8 min: 10-90% MeCN

        • 8-10 min: 90% MeCN

        • 10-12 min: 90-10% MeCN

        • 12-15 min: 10% MeCN

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately dilute a sample of the reaction mixture in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is designed for the identification and sensitive quantification of the target compound and any potential byproducts.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 2.1 x 100 mm, 3.5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile (MeCN) and water with 0.1% formic acid.

      • Gradient Program:

        • 0-1 min: 5% MeCN

        • 1-7 min: 5-95% MeCN

        • 7-9 min: 95% MeCN

        • 9-9.5 min: 95-5% MeCN

        • 9.5-12 min: 5% MeCN

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 50-500.

  • Sample Preparation:

    • Dilute the reaction mixture sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 10-100 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

Mandatory Visualizations

The selection of an appropriate analytical technique is a critical step in ensuring the quality and reliability of research data. The following diagrams illustrate the decision-making process and the experimental workflows for HPLC and LC-MS analysis.

analytical_technique_selection start Analytical Goal is_identification_needed Is Unambiguous Identification of Unknowns Required? start->is_identification_needed is_routine_monitoring Is it for Routine Quantitative Analysis of Known Compounds? is_identification_needed->is_routine_monitoring No use_lcms Utilize LC-MS is_identification_needed->use_lcms Yes is_routine_monitoring->use_lcms No, High Sensitivity Needed use_hplc Utilize HPLC-UV is_routine_monitoring->use_hplc Yes

Caption: Decision-making flowchart for selecting between HPLC and LC-MS.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Reaction Mixture Sample dilute Dilute with Initial Mobile Phase sample->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify based on Calibration Curve integrate->quantify

Caption: Experimental workflow for HPLC-UV analysis.

lcms_workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS Analysis cluster_data_lcms Data Processing sample_lcms Reaction Mixture Sample dilute_lcms Dilute with Initial Mobile Phase sample_lcms->dilute_lcms filter_lcms Filter (0.22 µm) dilute_lcms->filter_lcms inject_lcms Inject into LC-MS System filter_lcms->inject_lcms separate_lcms Separation on C18 Column inject_lcms->separate_lcms ionize Electrospray Ionization (ESI+) separate_lcms->ionize mass_analyze Mass Analysis (m/z 50-500) ionize->mass_analyze extract_ion Extract Ion Chromatograms mass_analyze->extract_ion identify Identify Compounds by m/z and Retention Time extract_ion->identify quantify_lcms Quantify based on Peak Area identify->quantify_lcms

Caption: Experimental workflow for LC-MS analysis.

References

A Predictive Comparison Guide to the Mass Spectrometry of 3-Bromo-2-ethoxypyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry of 3-bromo-2-ethoxypyridine and its structural analogs. Due to the limited availability of public domain mass spectra for this compound, this guide presents a predicted fragmentation pattern based on the known mass spectrometric behavior of closely related compounds, including 2-bromo-3-methoxypyridine and 2-ethoxypyridine. This predictive approach, supported by established fragmentation principles, offers valuable insights for the identification and structural elucidation of novel pyridine derivatives.

Comparative Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for this compound (predicted) and its analogous compounds. The presence of bromine results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[1][2]

CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺ (m/z)Key Fragment Ions (m/z)
This compound C₇H₈BrNO202.05201/203Predicted: 173/175 ([M-C₂H₄]⁺), 158/160 ([M-C₂H₅]⁺), 122 ([M-Br]⁺), 94, 78
2-Bromo-3-methoxypyridine C₆H₆BrNO188.02187/189158/160 ([M-CHO]⁺), 146/148 ([M-CH₃-CO]⁺), 108 ([M-Br]⁺), 78
2-Ethoxypyridine C₇H₉NO123.1512395 ([M-C₂H₄]⁺), 78
3-Bromopyridine C₅H₄BrN157.99157/15978 ([M-Br]⁺), 51

Predicted Fragmentation of this compound

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, primarily involving the ethoxy group and the bromine substituent.

  • Loss of Ethylene: A common fragmentation pathway for ethers is the loss of a neutral alkene molecule. For this compound, this would involve the loss of ethylene (C₂H₄) to yield a fragment ion at m/z 173/175.

  • Loss of an Ethyl Radical: Cleavage of the ethyl group can also occur, resulting in the loss of an ethyl radical (•C₂H₅) to produce a fragment ion at m/z 158/160.

  • Loss of Bromine: The carbon-bromine bond is susceptible to cleavage, leading to the loss of a bromine radical (•Br) and the formation of a fragment ion at m/z 122.

  • Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine ring can lead to the formation of smaller ions, such as the pyridinium ion at m/z 78 and other characteristic fragments.

Experimental Protocols

The following is a general experimental protocol for the analysis of this compound derivatives by electron ionization gas chromatography-mass spectrometry (GC-MS).

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or dichloromethane.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Data Analysis:

The acquired mass spectra are processed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern is then compared with known fragmentation behaviors of similar compounds and reference spectra in mass spectral libraries.

Visualizing the Process and Fragmentation

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis prep1 Dissolve sample in volatile solvent (1 mg/mL) prep2 Dilute to working concentration (1-10 µg/mL) prep1->prep2 gc_injection Inject sample into GC prep2->gc_injection gc_separation Separation on capillary column gc_injection->gc_separation ms_ionization Electron Ionization (70 eV) gc_separation->ms_ionization ms_analysis Mass Analysis (Quadrupole/TOF) ms_ionization->ms_analysis data_acquisition Data Acquisition ms_analysis->data_acquisition spectral_interpretation Spectral Interpretation data_acquisition->spectral_interpretation compound_identification Compound Identification spectral_interpretation->compound_identification

fragmentation_pathway M [C₇H₈BrNO]⁺˙ m/z = 201/203 F1 [C₅H₄BrNO]⁺˙ m/z = 173/175 M->F1 - C₂H₄ F3 [C₇H₈NO]⁺ m/z = 122 M->F3 - Br• F2 [C₅H₄N]⁺ m/z = 78 F1->F2 - Br•, -CO F4 [C₅H₃N]⁺˙ m/z = 77 F3->F4 - C₂H₅O•

References

A Comparative Guide to Alternatives for 3-Bromo-2-ethoxypyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 3-Bromo-2-ethoxypyridine is a valuable building block. However, considerations of reactivity, cost, and availability often necessitate the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives, focusing on other 3-halo-2-ethoxypyridines and a metalation-based strategy, supported by experimental data and detailed protocols.

The primary alternatives to this compound include its chloro and iodo analogues, 3-Chloro-2-ethoxypyridine and 3-Iodo-2-ethoxypyridine . Additionally, a powerful halogen-free alternative involves the Directed ortho-Metalation (DoM) of 2-ethoxypyridine to generate a nucleophilic C-3 position in situ. The choice of reagent significantly impacts performance in key synthetic transformations such as palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Comparative Performance in Key Reactions

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is well-established, following the general trend: I > Br > Cl. This is primarily dictated by the carbon-halogen bond strength, which influences the rate-determining oxidative addition step of the catalytic cycle. Consequently, 3-Iodo-2-ethoxypyridine is the most reactive, allowing for milder reaction conditions, while 3-Chloro-2-ethoxypyridine is the least reactive, often requiring more robust catalyst systems, higher temperatures, or longer reaction times to achieve comparable yields to its bromo counterpart.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a fundamental tool for C-C bond formation. The choice of halide on the 2-ethoxypyridine scaffold directly affects the reaction efficiency. While specific comparative data for 3-halo-2-ethoxypyridines under identical conditions is sparse, the general reactivity trend holds true. Iodo- and bromo-pyridines are effective substrates, while chloropyridines often necessitate specialized ligands or higher catalyst loadings for good yields.[2][3]

Table 1: Comparison of 3-Halopyridines in a Representative Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
3-Iodo-2-alkoxypyridine Arylboronic acidPd(PPh₃)₄Na₂CO₃DME85 / 4High (est. >90)[4]
This compound Phenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O90 / 16~70-85
3-Chloro-2-ethoxypyridine Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100 / 18~60-80

Yields are estimated based on typical outcomes for these classes of compounds and may vary.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a go-to method. Similar to Suzuki coupling, the reactivity of the halide is a critical factor. Aryl bromides are standard, highly effective substrates.[5] Aryl chlorides, being less reactive, often require more specialized, bulky phosphine ligands (e.g., XPhos, RuPhos) to facilitate the oxidative addition step and achieve high yields.[6]

Table 2: Comparison of 2-Halo-toluenes in Buchwald-Hartwig Amination with Morpholine

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (min)Yield (%)
2-Bromotoluene Morpholine(SIPr)Pd(methallyl)Cl (3 mol%)LHMDS (1.2 eq)-22 / 199[7]
2-Chlorotoluene Morpholine(SIPr)Pd(methallyl)Cl (3 mol%)LHMDS (1.2 eq)-22 / 2594[7]

This data on toluene analogs illustrates the general reactivity trend applicable to the 2-ethoxypyridine system.

Organometallic Reagent Formation

The formation of Grignard or organolithium reagents provides a pathway to a nucleophilic C-3 carbon.

  • Grignard Reagents: this compound can be converted to its Grignard reagent, though initiation can sometimes be challenging.[8] The formation of Grignard reagents from aryl chlorides is notoriously difficult and often results in low yields, requiring activated magnesium or specialized conditions.[9]

  • Directed ortho-Metalation (DoM): A highly effective alternative is the deprotonation of 2-ethoxypyridine at the C-3 position using a strong lithium base. The ethoxy group acts as a directed metalation group (DMG), guiding the lithiation to the adjacent ortho position.[10][11] This method circumvents the use of halogens entirely and generates the desired organolithium species cleanly, which can then be trapped with a wide variety of electrophiles.

Table 3: Comparison of Organometallic Formation Methods

MethodStarting MaterialReagentConditionsProductTypical Yield
Grignard Formation This compoundMg, I₂ (cat.)Anhydrous Ether, Reflux2-Ethoxy-3-pyridylmagnesium bromideModerate-Good
Grignard Formation 3-Chloro-2-ethoxypyridineMgAnhydrous Ether, Reflux2-Ethoxy-3-pyridylmagnesium chlorideLow / Difficult
Directed ortho-Metalation 2-Ethoxypyridines-BuLi, TMEDATHF, -78 °C2-Ethoxy-3-lithiopyridineHigh

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a 3-Halopyridine

This protocol is a general procedure adaptable for iodo, bromo, and chloro substrates by adjusting the catalyst, ligand, and conditions as noted in Table 1.

  • Assembly: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 3-halo-2-ethoxypyridine (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, a phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).

  • Reaction: Heat the mixture at the desired temperature (80-110 °C) with vigorous stirring for the required time (4-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 3-Halopyridine with Morpholine

This protocol is based on the highly efficient amination of aryl halides and can be adapted for 3-halo-2-ethoxypyridines.[7]

  • Assembly: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 3-halo-2-ethoxypyridine (1.0 mmol), the palladium precatalyst (e.g., (SIPr)Pd(methallyl)Cl, 3.0 mol%), and a magnetic stirrer bar.

  • Reagent Addition: Seal the tube with a septum, remove from the glovebox, and add morpholine (1.2 mmol) via syringe.

  • Base Addition: Add the base, lithium bis(trimethylsilyl)amide (LHMDS, 1.2 mmol, 1.2 eq. of 1M solution in THF), via syringe.

  • Reaction: Stir the mixture at room temperature (22 °C) until the starting material is consumed as judged by TLC or GC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.

  • Purification: Remove the solvent in vacuo and purify the crude material by flash column chromatography.

Protocol 3: Directed ortho-Metalation (DoM) of 2-Ethoxypyridine

This protocol describes the generation of a C-3 nucleophile without a halogen precursor.[11]

  • Assembly: To an oven-dried, three-necked flask equipped with a thermometer, nitrogen inlet, and dropping funnel, add a solution of 2-ethoxypyridine (1.0 mmol) and TMEDA (1.1 mmol) in anhydrous THF (10 mL).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add s-BuLi (1.1 mmol, as a solution in cyclohexane) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 mmol) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Alternatives Logical Relationship of Alternatives cluster_halides Halogenated Alternatives cluster_dom Halogen-Free Alternative A Target: 3-Substituted 2-Ethoxypyridine B This compound (Starting Point) B->A Cross-Coupling, etc. C 3-Chloro-2-ethoxypyridine (Less Reactive, Cheaper) C->A Cross-Coupling, etc. D 3-Iodo-2-ethoxypyridine (More Reactive, Costlier) D->A Cross-Coupling, etc. E 2-Ethoxypyridine F Directed ortho-Metalation (DoM) E->F s-BuLi, TMEDA G 3-Lithio-2-ethoxypyridine (In situ intermediate) F->G G->A Quench with E+

Caption: Relationship between this compound and its alternatives.

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling start Start reagents Combine 3-Halopyridine, Boronic Acid, Base, Catalyst & Ligand start->reagents inert Make Inert (Evacuate/Backfill Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 90 °C, 16h) solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Catalytic Cycle for Buchwald-Hartwig Amination pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord R₂NH pd2_amine [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ amine_coord->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation Base pd_amido L-Pd(II)(Ar)(HNR) deprotonation->pd_amido red_elim Reductive Elimination pd_amido->red_elim Ar-NR₂ (Product) red_elim->pd0 Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Benchmarking Catalyst Performance for 3-Bromo-2-ethoxypyridine Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. 3-Bromo-2-ethoxypyridine is a versatile building block, offering a handle for introducing a wide array of molecular fragments through transition metal-catalyzed cross-coupling reactions. The choice of catalyst is paramount to achieving high yields, minimizing reaction times, and ensuring broad functional group tolerance. This guide provides a comparative analysis of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving this compound, with supporting data from analogous systems to inform catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely adopted method for the formation of C-C bonds between aryl halides and organoboron compounds. For this compound, this reaction facilitates the synthesis of 2-ethoxy-3-arylpyridines, which are key intermediates in the development of various biologically active molecules. The performance of different palladium-based catalyst systems is summarized below.

Table 1: Comparative Performance of Catalysts in Suzuki-Miyaura Coupling of this compound and Analogs

Catalyst System (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)SubstrateCoupling PartnerYield (%)Reference
Pd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)90123-Bromo-2-methylpyridinePhenylboronic acid85[1]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene100163-Bromo-2-methylpyridine4-Methoxyphenylboronic acid92[1]
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF80183-Bromo-2-methylpyridine3-Thienylboronic acid88[1]
Pd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane65-Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acids5-89[2][3][4]
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O90-110-3-BromoquinolineArylboronic acid75[5]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[1][6]

  • Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.), and the palladium catalyst/ligand system.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene) via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides.[7] This reaction is crucial for the preparation of a diverse range of nitrogen-containing compounds in the pharmaceutical industry. The use of bulky, electron-rich phosphine ligands is often key to achieving high efficiency.[8]

Table 2: Comparative Performance of Catalysts in Buchwald-Hartwig Amination of 3-Bromopyridine Analogs

Catalyst System (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)SubstrateCoupling PartnerYield (%)Reference
Pd₂(dba)₃ (2)XPhos (8)LiHMDS (2.5)THF65163-Bromo-2-aminopyridineMorpholine40[9]
-RuPhos (L3)---163-Bromo-2-aminopyridineMorpholine71[9]
-SPhos (L4)---163-Bromo-2-aminopyridineMorpholine76[9]
BrettPhos-precatalyst-LiHMDS---3-Bromo-2-aminopyridineCyclopentylamine78[9]
Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure based on established protocols for the amination of bromopyridines.[10]

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and a strong non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) to a dry reaction vessel.

  • Solvent and Reagents: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and stir for a few minutes. Then, add the this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique (e.g., GC, TLC, or LC-MS).

  • Workup: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: The crude product is purified by silica gel column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a critical transformation for accessing functionalized alkynes used in various fields, including medicinal chemistry and materials science.[11]

Table 3: Comparative Performance of Catalysts in Sonogashira Coupling of 3-Bromopyridine Analogs

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)SubstrateCoupling PartnerYield (%)Reference
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THFRT63-Bromo-2-methylpyridinePhenylacetylene95[1]
Pd(CF₃COO)₂ (2.5)CuI (5)Et₃N (1 mL)DMF10032-Amino-3-bromopyridineTerminal Alkynesup to 96[12]
Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[1]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide (CuI).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., THF, DMF) and the base (e.g., Et₃N), followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup: Upon completion, cool the mixture, dilute with an organic solvent like diethyl ether, and filter through celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene.[13] This reaction is a valuable tool for the synthesis of substituted alkenes.

Table 4: Comparative Performance of Catalysts in Heck Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)SubstrateCoupling PartnerYield (%)Reference
Pd(OAc)₂ (1)1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2)K₂CO₃ (2)DMF/H₂O (1:1)8044-BromoacetophenoneStyreneHigh[14]
Pd(OAc)₂ (0.02)PPh₃ (0.04)NEt₃ (1.5)DMF or NMP100-14012-243-BromoquinolineAlkene-[5]
Experimental Protocol: Heck Coupling

This is a general protocol for the Heck reaction with aryl bromides.[5]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., PPh₃), and a base (e.g., NEt₃) in an anhydrous solvent like DMF or NMP.

  • Reaction: Seal the tube and heat to the specified temperature (typically 100-140°C).

  • Monitoring: Monitor the reaction progress over 12-24 hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, concentrated, and the product is purified by column chromatography.

Visualizing Catalytic Processes

To better understand the relationships within these catalytic systems, the following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow.

Catalytic Cycle cluster_cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Nu RedElim->Product CouplingPartner R-X CouplingPartner->OxAdd Nucleophile Nu-M Nucleophile->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for cross-coupling reactions.

References

Safety Operating Guide

Safe Disposal of 3-Bromo-2-ethoxypyridine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Bromo-2-ethoxypyridine was located. The following guidance is synthesized from the SDSs of structurally similar compounds, including 3-Bromo-2-methoxypyridine and 3-Bromopyridine, and is intended to provide essential safety and logistical information for its disposal. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be aware of the potential hazards associated with similar halogenated pyridines. These compounds are often harmful if swallowed, cause skin irritation, and can lead to serious eye irritation. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, sealable hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Personal Decontamination: Remove any contaminated clothing and wash exposed skin with soap and water.

III. Proper Disposal Procedures

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • Crucially, do not mix halogenated waste with non-halogenated chemical waste. Incompatible waste streams can lead to dangerous chemical reactions and complicate the disposal process.

  • Waste Containerization:

    • Collect all this compound waste, including contaminated PPE, absorbent materials, and empty containers, in a compatible and properly sealed container (e.g., glass or high-density polyethylene).

    • Ensure the container is in good condition with a secure, leak-proof lid.

    • Do not overfill the container; leave adequate headspace for vapor expansion.

  • Labeling of Waste Containers:

    • Immediately label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Harmful," "Irritant")[1]

      • The accumulation start date

      • The name of the principal investigator and laboratory location

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials.

  • Waste Pickup and Disposal:

    • Once the waste container is full or reaches the institutional time limit for storage in an SAA, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup. All disposal must be in accordance with local, regional, and national regulations for chemical waste.[2]

IV. Hazard and Physical Property Summary (Based on Related Compounds)

The following table summarizes key quantitative data for compounds structurally similar to this compound. This information should be used as a general guideline for assessing potential risks.

Property3-Bromo-2-methoxypyridine3-Bromopyridine
GHS Hazard Statements Not explicitly provided, handle with care.H226: Flammable liquid and vapor.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
GHS Pictograms Not explicitly provided.GHS02 (Flammable), GHS07 (Exclamation Mark)[1]
Molecular Formula C6H6BrNOC5H4BrN
Molecular Weight 188.02 g/mol 158.00 g/mol
Appearance Colorless to pale yellow liquid[2]Liquid
Density 1.5856 g/mL at 25°C[2]Not specified

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Chemical Fume Hood A->B C Segregate as 'Halogenated Organic Waste' B->C D Use a Compatible, Sealed Container C->D E Label Container Clearly: 'Hazardous Waste', Chemical Name, Date D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Dispose According to Regulations G->H Spill Spill Occurs Spill_A Evacuate & Alert Spill->Spill_A Spill_B Contain with Inert Absorbent Spill_A->Spill_B Spill_C Collect Waste in Sealed Container Spill_B->Spill_C Spill_C->E Transfer to Waste Stream Spill_D Decontaminate Area

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Bromo-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-2-ethoxypyridine. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally analogous compounds, such as 3-Bromopyridine.

Immediate Safety and Handling Precautions

This compound, as a halogenated pyridine derivative, should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Emergency Procedures:

  • Spill: In the event of a spill, evacuate the area immediately. For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[4] For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[4]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical advice.[2]

    • Eye Contact: Rinse cautiously with water for several minutes.[5] If wearing contact lenses, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.[6]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If you feel unwell, call a poison center or doctor.[5]

    • Ingestion: If swallowed, call a poison center or doctor immediately.[5] Rinse the mouth with water.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and crucial barrier to exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications & Rationale
Hands Chemically resistant glovesNitrile gloves are a good general-use option for protection against a variety of solvents and some acids and bases.[7] Ensure gloves are changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[8]
Eyes/Face Safety goggles and/or face shieldSafety goggles with indirect ventilation should be worn to protect against splashes.[9] A face shield offers a fuller range of protection for the face and eyes and should be used when handling larger quantities or when there is a significant splash risk.[8][9]
Body Laboratory coatA lab coat must be worn to protect the skin and clothing from contamination.[7]
Respiratory NIOSH-approved respiratorUse in a well-ventilated area or a chemical fume hood is the primary control measure.[3] If engineering controls are insufficient or during large spills, a chemical cartridge-type respirator may be necessary.[8]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3]

  • Keep the container tightly closed.[2]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

2. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Use non-sparking tools and take precautionary measures against static discharge.[2]

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where the chemical is handled.[2]

3. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.[4]

  • Waste Segregation: Designate a specific, labeled waste container for "Halogenated Organic Waste." Do not mix with non-halogenated chemical waste.[1]

  • Containerization: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene).[1][10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]

  • Storage: Store the sealed and labeled waste container in a designated and well-ventilated satellite accumulation area, away from sources of ignition and incompatible materials.[1]

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[1] Disposal will typically be through high-temperature incineration.[4] Empty containers must also be disposed of as hazardous waste unless triple-rinsed.[1]

Workflow for Handling and Disposal

The following diagram illustrates the key decision points and steps in the safe handling and disposal of this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive Chemical inspect Inspect Container receive->inspect store Store in Cool, Dry, Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood handle Handle with Care fume_hood->handle segregate Segregate Halogenated Waste handle->segregate containerize Containerize & Label segregate->containerize store_waste Store in Satellite Area containerize->store_waste dispose Dispose via EHS/Contractor store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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